molecular formula C4H8NiO5 B8022762 Nickel(2+);diacetate;hydrate

Nickel(2+);diacetate;hydrate

Cat. No.: B8022762
M. Wt: 194.80 g/mol
InChI Key: HIIGGQNLPWIVAG-UHFFFAOYSA-L
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Description

Overview of Transition Metal Acetates in Coordination Chemistry and Materials Science

Transition metal acetates, a class of carboxylate complexes, are fundamental in coordination chemistry and materials science. wikipedia.orgcdnsciencepub.com The acetate (B1210297) ligand can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging, which contributes to a rich and diverse coordination chemistry. laboratorynotes.comwikipedia.org This versatility allows for the formation of a wide array of structures, from simple mononuclear complexes to complex multinuclear and polymeric architectures. wikipedia.orgrsc.org

In materials science, transition metal acetates serve as valuable precursors for the synthesis of a range of materials. americanelements.com Their decomposition upon heating can yield high-purity metal oxides, mixed-metal oxides, and metal nanoparticles. americanelements.comennoreindiachemicals.com This makes them crucial in the fabrication of catalysts, ceramics, and advanced nanoscale materials. laboratorynotes.comamericanelements.com For instance, the thermal decomposition of nickel acetate is a common route to produce nickel oxide (NiO) nanoparticles. tandfonline.comresearchgate.netchesci.com

Significance of Nickel(II) Compounds in Contemporary Research and Industrial Applications

Nickel(II) compounds, including the acetate, are the subject of extensive research and have widespread industrial applications. benthamdirect.com The nickel(II) ion is known for its ability to form stable complexes with a variety of ligands, a property predicted by the Irving-Williams series. libretexts.org This stability is a key factor in their utility. chemistryjournal.net

In industry, nickel compounds are critical for processes such as electroplating, where they provide corrosion-resistant and decorative coatings. chemiis.comatamanchemicals.com They also function as catalysts in numerous organic reactions and industrial processes. chemistryjournal.netchemiis.com Nickel acetate, for example, is used as a mordant in the textile industry to fix dyes to fabrics and as a sealant in the anodizing of aluminum. libretexts.orgchemiis.comatamanchemicals.com

In contemporary research, nickel(II) compounds are explored for their potential in various advanced applications. This includes their use in the synthesis of metal-organic frameworks (MOFs), materials for energy storage devices like supercapacitors and batteries, and as catalysts for sustainable energy production. laboratorynotes.comsigmaaldrich.com

Historical Context and Evolution of Research on Nickel(II) Acetate Systems

Research into nickel acetate and its hydrates has evolved significantly over time. Early studies focused on the fundamental properties and synthesis of the compound. For instance, it can be prepared by reacting nickel or nickel(II) carbonate with acetic acid. wikipedia.org X-ray crystallography studies later revealed the detailed structure of the tetrahydrate, showing an octahedral coordination geometry around the central nickel atom, which is coordinated to four water molecules and two acetate ligands. wikipedia.orgchemkits.eu

The understanding of the thermal decomposition of nickel(II) acetate tetrahydrate has also been a subject of ongoing investigation. Studies have shown that upon heating, it first dehydrates and then decomposes to form nickel oxide, sometimes with intermediate steps involving the formation of basic salts or nickel carbonate depending on the atmosphere. capes.gov.brakjournals.comakjournals.com The precise nature of the decomposition products and the reaction pathways have been clarified through techniques like thermogravimetry (TGA) and differential thermal analysis (DTA). capes.gov.brakjournals.comakjournals.com

More recently, research has shifted towards leveraging nickel(II) acetate as a precursor for advanced materials. A significant body of work is dedicated to its use in synthesizing nickel oxide nanoparticles with controlled size and morphology for applications in catalysis and environmental remediation. tandfonline.comresearchgate.netchesci.comnih.gov

Scope and Objectives of Current Academic Investigations Pertaining to Nickel(II) Acetate Tetrahydrate

Current academic investigations into nickel(II) acetate tetrahydrate are diverse and target several key areas:

Catalysis: Researchers are actively exploring the use of nickel(II) acetate as a catalyst or precursor for catalysts in a variety of organic transformations. benthamdirect.comchemimpex.com This includes its role in cross-coupling reactions and hydrogenation processes. laboratorynotes.com Studies often focus on how the choice of nickel precursor, such as the acetate versus the nitrate, influences the structure and performance of the final catalyst. acs.orgresearchgate.net

Materials Synthesis: A primary focus is the synthesis of nanostructured materials. Nickel(II) acetate tetrahydrate is a popular precursor for creating nickel oxide (NiO) nanoparticles and thin films due to its ability to decompose into NiO upon heating. laboratorynotes.comtandfonline.comresearchgate.netnih.gov Research aims to control the size, shape, and properties of these nanomaterials for specific applications in electronics, sensors, and energy storage. sigmaaldrich.comnih.gov

Coordination Chemistry: The synthesis and characterization of new nickel(II) coordination complexes using nickel(II) acetate as a starting material remains an active area of research. asianpubs.orgresearchgate.netfzu.cz These studies contribute to the fundamental understanding of coordination chemistry and explore the potential of these new complexes in areas like molecular magnetism and as catalysts. atamanchemicals.comsigmaaldrich.com

Electroplating: Further optimization of nickel electroplating baths using nickel acetate continues to be of interest. Research in this area aims to improve the quality, efficiency, and properties of the resulting nickel coatings. tandfonline.com

Chemical and Physical Properties

PropertyValueSource(s)
Chemical Formula Ni(CH₃COO)₂·4H₂O wikipedia.orgamericanelements.com
Molar Mass 248.84 g/mol chemicalbook.comnih.gov
Appearance Green crystalline solid wikipedia.orgchemiis.com
Odor Slight acetic acid wikipedia.orgchemicalbook.com
Density 1.744 g/cm³ (tetrahydrate) wikipedia.org
Crystal Structure Monoclinic wikipedia.orgiucr.org
Space Group P2₁/c wikipedia.orgiucr.org
Coordination Geometry Octahedral wikipedia.orgchemkits.eu

Crystal Structure Data

ParameterValueSource(s)
Lattice Constant a 4.764 Å wikipedia.orgiucr.org
Lattice Constant b 11.771 Å wikipedia.orgiucr.org
Lattice Constant c 8.425 Å wikipedia.orgiucr.org
Angle β 93.6° wikipedia.orgiucr.org
Formula Units (Z) 2 wikipedia.orgiucr.org

Properties

IUPAC Name

nickel(2+);diacetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Ni.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIGGQNLPWIVAG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].O.[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NiO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Characterization of Nickel Ii Acetate Systems

X-ray Crystallographic Analysis

Single crystal X-ray diffraction analysis has been pivotal in resolving the solid-state structure of nickel(II) acetate (B1210297) tetrahydrate, Ni(CH₃CO₂)₂·4H₂O. These studies have determined that the compound crystallizes in the monoclinic system, specifically belonging to the P2₁/c space group researchgate.netwikipedia.orgiucr.org. The analysis provides precise unit cell dimensions and confirms the arrangement of the molecules within the crystal lattice researchgate.netiucr.org. The mint-green tetrahydrate is the most common form of nickel(II) acetate wikipedia.org.

ParameterValueReference
Crystal SystemMonoclinic researchgate.netwikipedia.org
Space GroupP2₁/c researchgate.netwikipedia.orgiucr.org
a (Å)4.764 - 4.8319 researchgate.netwikipedia.orgiucr.org
b (Å)11.771 - 11.900 researchgate.netwikipedia.orgiucr.org
c (Å)8.425 - 8.5531 researchgate.netwikipedia.orgiucr.org
β (°)93.6 wikipedia.orgiucr.org
Formula Units (Z)2 researchgate.netwikipedia.org

X-ray crystallography has revealed that in the tetrahydrate form, the central nickel(II) ion exhibits a slightly distorted octahedral coordination geometry wikipedia.orgiucr.orgbyjus.com. The coordination sphere is composed of four oxygen atoms from four distinct water molecules and two oxygen atoms from two separate acetate ligands wikipedia.orgbyjus.com. The four water molecules occupy the equatorial positions, while the two acetate groups are situated in trans-axial positions core.ac.uk. This arrangement is a common coordination geometry for nickel(II) complexes, which can also adopt square planar or tetrahedral geometries depending on the ligands involved stackexchange.compearson.com. The Ni-O bond lengths within the octahedron have been precisely measured, providing insight into the nature of the coordination bonds iucr.org.

BondBond Length (Å)Reference
Ni-O (acetate)2.081 iucr.org
Ni-O (water 1)2.048 iucr.org
Ni-O (water 2)2.067 iucr.org

The crystal structure of nickel(II) acetate tetrahydrate is extensively stabilized by a network of hydrogen bonds iucr.org. These interactions are crucial in forming a three-dimensional supramolecular architecture researchgate.net. Structural analysis shows that all oxygen atoms, from both the acetate ligands and the coordinated water molecules, as well as the hydrogen atoms of the water molecules, participate in this network iucr.org. Both intramolecular and intermolecular hydrogen bonds are present. For example, the non-coordinating oxygen atom of the acetate group forms an intramolecular hydrogen bond with a coordinated water molecule within the same molecular unit. Concurrently, the coordinating oxygen of the acetate and other water molecules engage in intermolecular hydrogen bonds, linking adjacent nickel acetate tetrahydrate molecules together iucr.org.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, has been observed in derivatives of nickel(II) acetate. A notable example is a mononuclear nickel(II) acetate complex with 2-pyridineethanol, which crystallizes concomitantly into two different polymorphic forms: a triclinic (PĪ) and a monoclinic (P2₁/c) form researchgate.net. While the fundamental molecular geometry of the complex is similar in both polymorphs, they exhibit significant differences in the spatial arrangement and packing of the mononuclear units within the crystal lattice. This variation in crystal packing, despite their concomitant crystallization, highlights the subtle energetic factors that can influence the solid-state assembly of coordination compounds researchgate.net.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful, non-destructive method used to probe the bonding environments within a molecule. It provides valuable information on the functional groups present and the coordination modes of ligands.

FT-IR spectroscopy is instrumental in characterizing the coordination of acetate ligands to the nickel(II) center. The vibrational frequencies of the carboxylate group (COO) are particularly sensitive to its coordination environment rsc.org. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands of the COO group, and the separation between them (Δν = νₐₛ - νₛ), can be used to distinguish between different coordination modes such as monodentate, bidentate chelating, and bidentate bridging rsc.orgcdnsciencepub.com.

For instance, a separation (Δν) significantly greater than 200 cm⁻¹ is indicative of a monodentate coordination mode, as confirmed by X-ray analysis in some nickel(II) complexes with N-alkylglycinates rsc.org. In contrast, studies on dinuclear nickel(II) complexes with a bridging acetate ligand have reported asymmetric and symmetric stretching frequencies at approximately 1548 cm⁻¹ and 1445 cm⁻¹, respectively, demonstrating how these values correlate to a bridging coordination mode frontiersin.org. In addition to the carboxylate stretches, the presence of coordinated water molecules is typically confirmed by a broad absorption band in the high-frequency region (around 3200-3500 cm⁻¹) corresponding to O-H stretching vibrations rsc.org.

Vibrational ModeApproximate Wavenumber (cm⁻¹)AssignmentReference
ν(OH)3200 - 3500O-H stretching of coordinated water rsc.org
νₐₛ(COO)~1550 - 1610Asymmetric COO stretching rsc.orgfrontiersin.org
νₛ(COO)~1400 - 1450Symmetric COO stretching rsc.orgfrontiersin.org
ν(Ni-O)~445 - 520Nickel-Oxygen stretching researchgate.netresearchgate.net

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of nickel(II) acetate hydrate, offering a distinct "structural fingerprint" of the compound. This technique provides detailed information about the coordination of the acetate ligands to the nickel(II) ion and the structure of the hydrated species. The Raman spectrum of nickel(II) acetate reveals characteristic bands corresponding to the vibrations of the acetate group (CH₃COO⁻) and the nickel-oxygen (Ni-O) bonds.

Key vibrational modes observed in the Raman spectrum include the symmetric and asymmetric stretching of the carboxylate group (COO), C-C stretching, and various bending and rocking modes of the methyl (CH₃) group. The positions of these bands are sensitive to the coordination environment. For instance, in solid nickel(II) acetate tetrahydrate, the central nickel ion is octahedrally coordinated by four water molecules and two acetate ligands wikipedia.org. This specific coordination influences the vibrational frequencies of the acetate ligands compared to the free acetate ion.

Research has identified specific Raman peaks corresponding to the stretching vibration of the Ni-O bond involving the aquo complex of Ni(II) and the acetate-nickel complex. researchgate.net For example, peaks at approximately 270 cm⁻¹ and 364 cm⁻¹ have been assigned to the stretching vibrations of the acetate-nickel complex and the aquo complex of Ni(II), respectively researchgate.net. The C-C stretching mode of the acetate group is also a prominent feature in the spectrum researchgate.net.

Table 1: Characteristic Raman Peaks for Nickel(II) Acetate Systems
Wavenumber (cm⁻¹)AssignmentReference
~270v(Ni-O) stretching of acetate-nickel complex researchgate.net
~364v(Ni-O) stretching of aquo complex of Ni(II) researchgate.net
~930-952v(C-C) stretching of acetate group researchgate.net

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating the electronic structure and coordination geometry of nickel(II) acetate hydrate. The color of the compound—typically mint green for the tetrahydrate—is a direct consequence of the absorption of light in the visible region, which promotes electrons between d-orbitals of the Ni(II) ion.

For nickel(II) acetate tetrahydrate, the Ni(II) ion is in a high-spin d⁸ configuration within an octahedral coordination environment, provided by four water molecules and two acetate ligands wikipedia.org. This arrangement gives rise to three spin-allowed d-d electronic transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states.

The absorption spectrum of Ni(CH₃COO)₂·4H₂O exhibits characteristic bands corresponding to these transitions. A notable feature is the appearance of a double-peaked red band, which has been assigned to transitions to the ³T₁g(F) and the spin-forbidden ¹E(D) levels researchgate.net. The spin-forbidden transition gains intensity through spin-orbit coupling, which mixes the singlet and triplet states researchgate.net.

The positions of these absorption bands allow for the calculation of ligand field parameters, such as the crystal field splitting energy (10Dq or Δo) and the Racah interelectronic repulsion parameter (B). For nickel(II) acetate tetrahydrate, reported values for Dq are approximately 845 cm⁻¹ and for B are around 975 cm⁻¹ researchgate.net. These parameters confirm the presence of an octahedral coordination sphere and provide insight into the nature of the ligand-metal bonding.

Table 2: UV-Vis Absorption Bands and Electronic Transition Assignments for Octahedral Ni(II) Acetate Hydrate
TransitionApproximate Wavelength (nm)Approximate Wavenumber (cm⁻¹)Molar Absorptivity ε (L·mol⁻¹·cm⁻¹)Reference
³A₂g → ³T₂g~1180~8,500~2-5 researchgate.netcore.ac.uk
³A₂g → ¹E(D)~740~13,500~2-5 researchgate.net
³A₂g → ³T₁g(F)~650~15,400~5-10 researchgate.netcore.ac.uk
³A₂g → ³T₁g(P)~395~25,300~10-20 researchgate.netcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic Nickel(II) Acetate Complexes and Ligands

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. However, its application to nickel(II) acetate systems is constrained by the electronic properties of the Ni(II) ion. In its common octahedral coordination, as found in nickel(II) acetate tetrahydrate, the Ni(II) ion has a d⁸ electron configuration with two unpaired electrons, making it paramagnetic. This paramagnetism causes significant broadening and shifting of NMR signals, often rendering the spectra of the complex itself uninterpretable by standard high-resolution NMR techniques marquette.eduresearchgate.netillinois.edu.

The outline specifies the study of diamagnetic nickel(II) acetate complexes. For a Ni(II) complex to be diamagnetic, it must have a square planar geometry, which results in a low-spin d⁸ configuration with all electrons paired. While the common hydrate is octahedral and paramagnetic, diamagnetic nickel(II) complexes containing acetate can be synthesized, for example, by using strong-field ligands that enforce a square planar geometry nih.gov.

In such a hypothetical diamagnetic [Ni(acetate)₂(L)₂] complex (where L is a strong-field ligand), one could expect to observe sharp, well-resolved signals for both the acetate ligands and the co-ligands.

¹³C NMR: Two distinct signals for the acetate ligand would be expected: one for the methyl carbon and one for the carboxylate carbon. Their chemical shifts would provide further structural information.

Although direct NMR of paramagnetic nickel(II) acetate is problematic, NMR can still be used to study the free acetate ligand in solution prior to complexation, providing a reference for ligand exchange studies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for molecular weight determination and structural elucidation through fragmentation analysis. When coupled with a thermal source, as in thermal analysis-mass spectrometry, it can identify the gaseous products evolved during the decomposition of a compound.

For nickel(II) acetate hydrate, mass spectrometry is primarily used to analyze the volatile products released during its thermal decomposition rather than observing a molecular ion of the intact hydrated complex, which is non-volatile. The analysis typically begins with heating the sample, leading to a sequential loss of molecules.

Dehydration: The initial step is the loss of water molecules. In a temperature-programmed experiment, an ion corresponding to water (m/z = 18) would be detected by the mass spectrometer researchgate.net.

Decomposition of Anhydrous Acetate: Upon further heating, the anhydrous nickel acetate decomposes. The fragmentation of the acetate moiety can proceed through various pathways. Common neutral and charged fragments observed from the decomposition of metal acetates include researchgate.netresearchgate.netresearchgate.net:

Acetic Acid (CH₃COOH): Loss of acetic acid (m/z = 60) is a common pathway.

Acetone ((CH₃)₂CO): Formation of acetone (m/z = 58) and carbon dioxide is another major decomposition route.

Carbon Dioxide (CO₂): A significant signal at m/z = 44 is typically observed researchgate.net.

Carbon Monoxide (CO): A signal at m/z = 28 can be detected, though it may overlap with N₂ if air is present researchgate.net.

Ketene (CH₂CO): Formation of ketene (m/z = 42) is also possible.

The fragmentation pattern of the acetate ligand itself generally involves cleavage of bonds adjacent to the carbonyl group, leading to characteristic losses libretexts.orgchemguide.co.uk. For example, the loss of a methyl radical (•CH₃) to form [O=C-O-Ni]⁺ or the loss of a carboxyl group (•COOH) can be postulated. The relative intensities of the product ions detected by MS depend heavily on the experimental conditions, such as temperature and the surrounding atmosphere (e.g., inert or oxidative) researchgate.net.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide critical information on the thermal stability and decomposition pathway of nickel(II) acetate tetrahydrate. These analyses measure the change in mass and heat flow as a function of temperature.

The thermal decomposition of Ni(CH₃COO)₂·4H₂O in an air or inert atmosphere is a multi-step process:

Dehydration: The first stage involves the loss of the four molecules of water of crystallization. This process typically begins around 80-100°C and is complete by about 160°C. researchgate.netakjournals.comstackexchange.com This corresponds to a theoretical mass loss of approximately 29%. This step is associated with an endothermic peak in the DTA curve, reflecting the energy required for dehydration akjournals.com.

Decomposition of Anhydrous Acetate: The second stage is the decomposition of the anhydrous nickel acetate. This is a more complex process that occurs at higher temperatures, generally between 250°C and 400°C. researchgate.netakjournals.com This stage involves significant mass loss and is often accompanied by multiple exothermic or endothermic events in the DTA curve, corresponding to the breakdown of the acetate ligands and the formation of various gaseous products like acetic acid, acetone, CO₂, and CO researchgate.netakjournals.comstackexchange.com. Intermediate solid phases, such as basic nickel acetate or nickel carbonate, may be formed during this process researchgate.netakjournals.com.

Formation of Final Residue: The final stage involves the conversion of the intermediate products into the final solid residue. In an inert atmosphere, the residue can be a mixture of nickel oxide (NiO) and metallic nickel (Ni) researchgate.netstackexchange.com. In an oxidizing atmosphere (air), the final product is typically nickel oxide (NiO) akjournals.comakjournals.com. This final decomposition step is generally complete by 400-500°C akjournals.com.

Table 3: Thermal Decomposition Stages of Nickel(II) Acetate Tetrahydrate
StageApproximate Temperature Range (°C)ProcessObserved Mass Loss (%)Final Product(s)Reference
I~80 - 160Dehydration: Loss of 4H₂O~29-33%Ni(CH₃COO)₂ akjournals.comstackexchange.com
II~250 - 400Decomposition of anhydrous salt~33-38%Intermediates (e.g., NiCO₃, basic acetates) researchgate.netakjournals.comstackexchange.com
III~365 - 500Decomposition of intermediates to final residue~6%NiO and/or Ni akjournals.comstackexchange.com

Morphological and Microstructural Characterization Techniques

To understand the physical and structural properties of materials derived from nickel(II) acetate, particularly at the micro and nanoscale, several characterization techniques are employed.

Scanning Electron Microscopy (SEM) is an essential tool for characterizing the surface morphology of materials derived from the thermal decomposition of nickel(II) acetate. researchgate.net This technique uses a focused beam of high-energy electrons to generate a variety of signals at the surface of a specimen, producing detailed images of the surface topography and composition. researchgate.net

In the context of materials synthesized from nickel(II) acetate, SEM analysis reveals the size, shape, and aggregation of the resulting particles, such as nickel oxide or metallic nickel nanoparticles. For example, SEM images can show whether the derived materials consist of discrete nanoparticles, larger agglomerates, or have a porous structure. The morphology observed is often dependent on the synthesis conditions, such as the decomposition temperature and atmosphere. By providing high-resolution images of the material's surface, SEM helps in correlating the synthesis parameters with the final microstructure of the derived products. thermofisher.com

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, making it indispensable for the nanoscale structural analysis of materials derived from nickel(II) acetate. TEM works by transmitting a beam of electrons through an ultrathin specimen, allowing for the observation of internal structure, crystallinity, and particle size at the nanometer scale.

For nanomaterials synthesized from nickel(II) acetate, TEM analysis provides precise measurements of particle size distribution. High-Resolution TEM (HRTEM) can even visualize the atomic lattice fringes of crystalline materials. This allows for the direct observation of the crystal structure of individual nanoparticles, such as NiO. For instance, HRTEM images can show the interplanar spacing corresponding to specific crystal planes, which can be compared with X-ray diffraction data for phase identification. This level of detail is crucial for understanding the properties of the nanomaterials, as they are highly dependent on size and crystal structure.

X-ray Diffraction (XRD) is a primary technique for determining the bulk crystallinity and identifying the phases of nanomaterials derived from nickel(II) acetate. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to a specific crystal structure, acting as a "fingerprint" for the material. umd.eduresearchgate.net

When nickel(II) acetate is thermally decomposed, XRD is used to identify the crystalline phases present in the final product. For example, the diffraction peaks can confirm the formation of nickel oxide (NiO), metallic nickel (Ni), or other intermediate phases. The position and intensity of the peaks in the XRD pattern are compared to standard patterns in databases, such as the International Centre for Diffraction Data (ICDD), for accurate phase identification. umd.edu

Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size of the nanomaterials through the Scherrer equation. Broader peaks generally indicate smaller crystallite sizes, a common feature of nanomaterials. mdpi.com Thus, XRD provides essential information on both the chemical identity and the structural characteristics of the bulk material derived from nickel(II) acetate.

Table 2: Summary of Characterization Techniques and Information Obtained

Technique Abbreviation Information Obtained
Thermogravimetric Analysis TGA Thermal stability, decomposition stages, hydration state
Differential Scanning Calorimetry DSC Phase transition temperatures, enthalpies of reaction
Scanning Electron Microscopy SEM Surface morphology, particle shape and aggregation
Transmission Electron Microscopy TEM Nanoparticle size and distribution, internal structure, lattice imaging
X-ray Diffraction XRD Crystal structure, phase identification, crystallite size

Coordination Chemistry of Nickel Ii Acetate: Complexation and Ligand Design Principles

Synthesis and Characterization of Novel Nickel(II) Complexes Utilizing Acetate (B1210297) as a Precursor

The synthesis of novel nickel(II) complexes frequently employs nickel(II) acetate as the starting material due to its solubility and reactivity. americanelements.comresearchgate.net A general synthetic strategy involves the reaction of nickel(II) acetate with a stoichiometric amount of a desired ligand in a suitable solvent, often methanol or ethanol. mdpi.comchemrevlett.com The choice of solvent can be critical, as it can influence the final structure of the complex. mdpi.com For instance, the reaction of Ni(CH₃COO)₂·2H₂O with a bis-thiosemicarbazone ligand yields different mononuclear homoleptic complexes when conducted in ethanol versus methanol. mdpi.com

The resulting complexes exhibit a range of coordination geometries, most commonly octahedral or square planar, depending on the nature of the ligands and reaction conditions. fzu.czchemijournal.com For example, reacting nickel(II) acetate with certain tridentate O,N,O-chelating Schiff bases can lead to the formation of distorted monomeric square planar complexes. fzu.cz Conversely, reactions with other Schiff bases and 8-Hydroxyquinoline have produced octahedral Ni(II) complexes. orientjchem.org

A comprehensive characterization of these newly synthesized complexes is crucial to elucidate their structural and electronic properties. A suite of analytical techniques is typically employed for this purpose:

Spectroscopic Methods: Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in characteristic vibrational bands. fzu.czorientjchem.org Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which is indicative of its coordination geometry. fzu.czchemijournal.com Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized to probe the structure of the complexes in solution. orientjchem.org

Elemental Analysis: This technique confirms the empirical formula of the synthesized compound. chemijournal.comnih.gov

Magnetic Susceptibility and Molar Conductance: Magnetic moment measurements help determine the number of unpaired electrons and thus the spin state and geometry of the nickel(II) center. orientjchem.orgresearchgate.net Molar conductance measurements indicate whether the complex is an electrolyte in solution. researchgate.net

Table 1: Examples of Nickel(II) Complexes Synthesized from Nickel(II) Acetate

PrecursorLigand TypeResulting Complex GeometryCharacterization Methods
Nickel(II) acetateTridentate O,N,O-chelating Schiff baseDistorted square planar fzu.czIR, UV-Vis, NMR, X-ray analysis fzu.cz
Nickel(II) acetate tetrahydrateAzo-imine ligandBis-chelate, diamagnetic chemrevlett.comElemental analysis, IR, UV-Vis chemrevlett.com
Nickel(II) acetate tetrahydrateLigand L1 and triphenylphosphineBrown crystalline solid mdpi.comNMR, IR, Mass spectroscopy mdpi.com
Ni(OAc)₂·H₂ON,O-chelate Schiff base ligandstrans-Nickel(II) compounds mdpi.comIR, UV, ¹H-NMR, X-ray analysis mdpi.com
Ni(OAc)₂·4H₂OIn situ generated macrocyclic ligandRed microcrystalline product rsc.orgESI Mass spectrometry rsc.org

Design and Synthesis of Multidentate Ligands for Targeted Nickel(II) Complexation

The properties and structure of a nickel(II) complex are fundamentally dictated by the coordinating ligands. The design and synthesis of multidentate ligands—ligands that bind to the metal center through multiple donor atoms—are central to modern coordination chemistry, allowing for precise control over the metal's coordination environment, stability, and reactivity.

Schiff base ligands are a prominent class of chelating agents in coordination chemistry, valued for their straightforward synthesis, solubility, and the ease with which their steric and electronic properties can be modified. fzu.czsemanticscholar.org They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. orientjchem.orgresearchgate.net

These ligands commonly feature nitrogen and oxygen donor atoms, which readily coordinate with nickel(II) to form stable square-planar or octahedral complexes. fzu.cz A vast number of nickel(II) Schiff base complexes have been synthesized using nickel(II) acetate as the metal source. fzu.czmdpi.com For example, N,O-chelate bidentate ligands derived from 2-hydroxy-1-naphthaldehyde react with nickel(II) acetate to yield stable, deep green nickel(II) complexes. mdpi.com Thiosemicarbazones, a subclass of Schiff bases, are also used to synthesize complexes, such as the N₂O₂ chelating thiosemicarbazone nickel(II) complexes formed via a template reaction in the presence of the Ni(II) ion. nih.gov The synthesis often involves refluxing the nickel salt with a methanolic or ethanolic solution of the pre-synthesized Schiff base ligand. orientjchem.orgmdpi.com

Macrocyclic ligands are large, cyclic molecules containing multiple donor atoms that can encapsulate a metal ion within their central cavity. The resulting complexes, known as metallomacrocycles, often exhibit high thermodynamic stability and kinetic inertness due to the "macrocyclic effect."

Nickel(II) acetate is an effective templating agent for the synthesis of such complexes. For instance, it has been used in the synthesis of nickel(II) complexes with 14-membered hexaazamacrocycles derived from 2,4-diketones and isothiosemicarbazides. rsc.org In some syntheses, the macrocyclic ligand is generated in situ around the nickel ion, which directs the cyclization reaction. rsc.org Another approach involves the direct electrophilic metalation of pre-formed macrocyclic ligands, such as azacalix[m]arene[n]pyridines, to create stable aryl-nickel(II) compounds. acs.org The rigid structure of these ligands imposes specific coordination geometries on the nickel center, which can result in unique chemical properties and reactivity. rsc.orgacs.org

Phosphorus-donor ligands, particularly phosphines (PR₃), are classified as soft ligands and are crucial in organometallic and coordination chemistry. They form stable bonds with borderline Lewis acids like Ni(II). chemrevlett.com The synthesis of nickel(II) complexes with phosphorus-donor ligands often starts from nickel(II) acetate. A notable example is the synthesis of a nickel(II) complex by reacting nickel acetate tetrahydrate and triphenylphosphine with another ligand in methanol. mdpi.com

The design of multidentate ligands incorporating phosphorus donors allows for the formation of highly stable chelate complexes. rsc.org For example, PSP-type pincer ligands, which bind to the metal in a tridentate fashion, have been used to create nickel(II) halide complexes. chemrxiv.org While some syntheses use nickel halides, the principles of ligand design are broadly applicable. rsc.orgchemrxiv.org The electronic and steric properties of the phosphine substituents can be systematically varied to fine-tune the catalytic activity and stability of the resulting nickel complexes. Research has also explored terminal phosphido Ni(II) complexes, which feature a direct nickel-phosphorus double bond and are considered analogues of Schrock carbenes. acs.org

Investigation of Acetate Anion Coordination Modes

The acetate anion (CH₃COO⁻), derived from the nickel(II) acetate precursor, is not always a simple leaving group or counter-ion. It is a versatile ligand itself and can remain coordinated to the nickel center, exhibiting several distinct binding modes. researchgate.net The way the acetate anion coordinates can significantly influence the final structure of the complex, often leading to the formation of polynuclear species. The structure of nickel(II) acetate tetrahydrate itself provides a basic example, where the central nickel is octahedrally coordinated by four water molecules and two acetate ligands. wikipedia.org

The carboxylate group of the acetate anion can coordinate to a metal ion in three primary ways:

Unidentate: The acetate ligand binds to a single nickel ion through only one of its two oxygen atoms. This mode is observed in the complex diaquabis(benzimidazole)bis(5-fluorouracil-1-acetato)nickel(II), where each nickel(II) ion is coordinated by two acetate anions via single carboxylate oxygen atoms, contributing to a six-coordinate octahedral environment. researchgate.net

Bidentate (Chelating): Both oxygen atoms of the acetate ligand bind to the same nickel ion, forming a four-membered chelate ring. This mode is less common for acetate compared to other carboxylates that can form more stable five- or six-membered rings.

Bridging: The acetate ligand acts as a bridge between two or more metal centers. This is a very common coordination mode for acetate and is responsible for the formation of numerous di-, tri-, and polynuclear nickel(II) complexes. For example, acetate ligands can act in conjunction with other bridging groups like phenoxido and azido ligands to form trinuclear and one-dimensional polynuclear nickel(II) complexes with interesting magnetic properties. caluniv.ac.in In another structure, two nickel centers are bridged by a tetra(2-pyridyl)pyrazine molecule, and each nickel atom is also coordinated by two acetate anions, which further stabilize the dimeric structure. researchgate.net

Table 2: Coordination Modes of Acetate in Nickel(II) Complexes

Coordination ModeDescriptionExample Compound
Unidentate Binds to one Ni(II) ion through one oxygen atom.Diaquabis(benzimidazole)bis(5-fluorouracil-1-acetato)nickel(II) researchgate.net
Bidentate (Chelating) Binds to one Ni(II) ion through both oxygen atoms.Less common for acetate.
Bridging Connects two or more Ni(II) ions.Phenoxido/acetato/azido bridged trinuclear Ni(II) complex caluniv.ac.in

Influence on Overall Complex Geometry and Nuclearity

The acetate ligand (CH₃COO⁻), though seemingly simple, exerts profound control over the final geometry and nuclearity (the number of metal centers) of nickel(II) complexes. Its versatility as a bridging ligand is a key factor in the construction of multinuclear structures. The presence of acetate can direct the assembly of complexes ranging from mononuclear units to intricate di-, tri-, tetra-, and even nonanuclear clusters. nih.govmdpi.comresearchgate.net

The ultimate structure is a result of a delicate interplay between the coordinating preferences of the nickel(II) ion, the nature of other co-ligands, and the bridging capabilities of the acetate group. For instance, in reactions involving hydrazone-based ligands, the use of nickel(II) acetate as a precursor leads to the formation of acetato- and phenoxido-bridged clusters with varying nuclearities. mdpi.com Depending on the specific hydrazone ligand used, trinuclear, dinuclear, and tetranuclear Ni(II) clusters can be isolated. mdpi.com

In these multinuclear systems, the Ni(II) ions typically adopt an octahedral coordination geometry. For example, in a trinuclear complex, the terminal Ni(II) ions might be coordinated by the primary organic ligand, an oxygen atom from an acetate ion, and solvent molecules, while the central Ni(II) ion is surrounded by bridging atoms from the primary ligands and oxygen atoms from two acetate ions. nih.gov The acetate ligands often act as bridges between the nickel centers, a crucial role in stabilizing the cluster's structure. nih.gov

The geometry can also be influenced by the presence of other potential ligands in the reaction mixture. When pyridine is used in conjunction with certain hydrazone ligands, the formation of mononuclear complexes with a square-planar geometry is favored, demonstrating that the coordination environment can be finely tuned. mdpi.com The number of acetate ligands that can bind to the nickel center, and whether the resulting complex is a monomer or a dimer, is also dependent on the steric and electronic properties of other co-ligands, such as fluoroalkyl groups. acs.org

The table below summarizes the influence of co-ligands on the nuclearity and geometry of complexes formed with Nickel(II) acetate.

Co-Ligand SystemResulting NuclearityPredominant Ni(II) GeometryReference
Hydrazone Ligands (e.g., H₂L³ᴼᴹᵉ)Trinuclear, Dinuclear, TetranuclearOctahedral mdpi.com
Hydrazone Ligands with PyridineMononuclearSquare-Planar mdpi.com
Di-2-pyridyl KetoneTetranuclear, NonanuclearOctahedral researchgate.net
TrifluoromethylMonomer/Dimer (Acetate Adducts)Square-Planar (Ni(II)), Octahedral (Ni(III)) acs.org

Formation and Properties of Polynuclear Nickel(II) Acetate Clusters

Polynuclear clusters of nickel(II) are aggregates of multiple nickel ions held together by bridging ligands, with acetate frequently playing a central role in their formation. These clusters are of significant interest due to their unique structural motifs and magnetic properties. The synthesis of these complex structures often begins with simple nickel(II) sources like nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O). mdpi.comchemicalbook.com

The formation process involves the self-assembly of nickel ions and various organic ligands, where acetate and other functional groups (like phenoxides) from the ligands bridge the metal centers. nih.govmdpi.com This bridging is fundamental to building the cluster's core structure. A variety of high-nuclearity clusters have been synthesized using this approach, including:

Dinuclear, Trinuclear, and Tetranuclear Clusters: Formed with hydrazone-related ligands, where acetate groups act as bridges in conjunction with phenoxido bridges from the hydrazone. mdpi.com

Tetranuclear "Cubane" Clusters: A variety of tetranuclear Ni(II) coordination clusters containing both acetate groups and derivatives of di-2-pyridyl ketone have been prepared. researchgate.net Many of these possess a distorted cubane-like core.

Octa- and Nonanuclear Clusters: In polyoxometalate chemistry, high-nuclearity nickel clusters have been synthesized where acetato ligands connect the paramagnetic Ni(II) centers within larger inorganic frameworks. chemicalbook.comnih.gov

The properties of these polynuclear clusters, particularly their magnetic behavior, are a direct consequence of their structure. The distances between the nickel centers and the angles of the bridging ligands (like acetate) dictate the nature and strength of the magnetic exchange interactions between the metal ions. These interactions can be either ferromagnetic (leading to an alignment of spins) or antiferromagnetic (leading to an opposition of spins). researchgate.net For example, in certain tetranuclear Ni(II) clusters with a face-shared defective double-cubane core, the magnetic behavior is characterized by a combination of both ferromagnetic and antiferromagnetic interactions, which is a result of different types of Ni-O-Ni bridging angles within the structure. researchgate.net

The table below details examples of polynuclear Nickel(II) acetate clusters and their key features.

Cluster Formula ExampleNuclearityKey Structural FeatureMagnetic PropertyReference
[Ni₃(L³ᴼᴹᵉ)₂(OAc)₂(MeOH)₂]TrinuclearAcetato and Phenoxido-bridgedNot specified mdpi.com
[Ni₄(O₂CMe)₄{(py)₂C(OH)(O)}₄]TetranuclearDefective double-cubane coreFerro- and Antiferromagnetic researchgate.net
Na₁₅[Na{(A-R-SiW₉O₃₄)Ni₄(CH₃COO)₃(OH)₃}₂]OctanuclearTwo {Ni₄} subunits linked by {Na(CH₃COO)₆}Ferromagnetic and Antiferromagnetic nih.gov
[Ni₉X₂(O₂CMe)₈{(py)₂C(O)₂}₄] (X = OH, N₃)NonanuclearComplex bridged coreNot specified researchgate.net

Solvent Effects on Coordination Sphere and Complex Stability

The solvent is not merely an inert medium for reaction but an active participant that can significantly influence the coordination sphere of the nickel(II) ion and the stability of the resulting complexes. researchgate.netrsc.org Solvent molecules can directly coordinate to the metal center, competing with or being displaced by other ligands, thereby directing the reaction toward a specific structural outcome. researchgate.net

The donor ability of the solvent plays a crucial role. Solvents with strong coordinating power can stabilize the solvated Ni(II) ion, making ligand substitution more difficult. Conversely, weakly coordinating solvents are more easily displaced. researchgate.net This principle is demonstrated in the synthesis of coordination polymers, where using different combinations of solvents with Ni(II) furoate and a secondary ligand resulted in the formation of structures with entirely different topologies, from simple 1D chains to complex 3D frameworks. rsc.org The coordination environment of the nickel atom in these polymers varied significantly, for example from {NiO₄N₂} to {NiO₃N₃}, depending on which solvent molecules (e.g., methanol vs. water) were incorporated into the final structure. rsc.org

The stability of the final complex is also solvent-dependent. Studies on nickel(II) complexes in different alcohols have shown that the stability constants of the complexes vary with the properties of the solvent, such as its dielectric constant. nih.gov Furthermore, the specific solvent can even influence the oxidation state of the metal in the final product. In some cobalt systems, for example, the lower coordination ability of ethanol compared to methanol leaves the metal center more exposed, facilitating its oxidation by atmospheric oxygen—a principle that can extend to other transition metals. researchgate.net In reactions involving nickel-perfluoroalkyl complexes in acetonitrile (MeCN), acetate ligands were shown to displace the coordinated MeCN molecules, with the extent of displacement depending on the acetate concentration. acs.org

The table below highlights the effect of different solvents on the structure and stability of Nickel(II) complexes.

Solvent(s)System/Co-ligandsObserved EffectReference
Methanol (MeOH) vs. Water (H₂O)Ni(II) furoate / dpeDirects formation of 1D chain vs. 3D framework rsc.org
Various AlcoholsNi(II) / NifuroxazideComplex stability varies as an inverse function of the solvent's dielectric constant nih.gov
Acetonitrile (MeCN)Ni(II)-trifluoromethyl / AcetateAcetate displaces coordinated MeCN ligands from the Ni(II) center acs.org
Ethanol (EtOH) vs. Methanol (MeOH)General Co(II) complexes (principle applicable to Ni(II))Weaker coordinating EtOH can lead to different oxidation states or structures compared to MeOH researchgate.net

Catalytic Applications of Nickel Ii Acetate in Advanced Chemical Transformations

Nickel(II) Acetate (B1210297) as a Precursor for Active Catalytic Species

Nickel(II) acetate is frequently employed as a convenient and effective precursor for the in situ generation of active nickel catalysts. Its affordability and stability make it an attractive starting material in comparison to more sensitive organometallic nickel(0) complexes. The acetate ligands can be readily displaced or reduced to generate catalytically active species with lower oxidation states, typically Ni(0) or Ni(I), which are crucial for many catalytic cycles.

The nature of the active catalytic species derived from nickel(II) acetate is highly dependent on the other components of the reaction mixture, such as ligands, reducing agents, and the solvent. For instance, in combination with phosphine ligands, nickel(II) acetate can form well-defined nickel(II) phosphine complexes, which can then be reduced to the active Ni(0) species. acs.org The choice of the nickel precursor can significantly influence the properties and performance of the final catalyst. Studies comparing nickel(II) acetate with other nickel salts, such as nickel(II) nitrate, have shown that acetate can lead to a more homogeneous distribution and smaller particle sizes of the active nickel species on a support, which in turn enhances catalytic activity and stability. researchgate.netresearchgate.nettudelft.nlacs.org

In the context of supported catalysts, nickel(II) acetate has been shown to promote higher metal dispersion. researchgate.net This is attributed to the stronger adsorption of the acetate precursor onto the support surface during impregnation. researchgate.net The thermal treatment following impregnation plays a crucial role in the distribution of the precursor and the final properties of the catalyst. researchgate.net For example, Ni/SBA-15 catalysts prepared from nickel acetate exhibited low Ni crystallinity and high dispersibility, leading to enhanced stability and selectivity in dry reforming of methane. acs.org

The in situ generation of active catalysts from nickel(II) acetate offers several advantages, including operational simplicity and the ability to screen a wide variety of ligands to fine-tune the catalyst's reactivity and selectivity for a specific transformation.

Homogeneous Catalysis Mediated by Nickel(II) Acetate

Nickel(II) acetate is a prominent catalyst in homogeneous catalysis, facilitating a wide array of chemical reactions. In these processes, the nickel catalyst is in the same phase as the reactants, typically in a liquid solution. This allows for high catalytic activity and selectivity under often mild reaction conditions.

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. Nickel(II) acetate-based catalytic systems have proven to be powerful tools for forging these crucial bonds through various reaction types.

The Kumada cross-coupling reaction is a Nobel Prize-winning chemical reaction that forms a C-C bond by reacting an organomagnesium compound (Grignard reagent) with an organic halide. wikipedia.org Nickel catalysts are highly effective for this transformation, and nickel(II) acetate can serve as a precatalyst. nih.govorganic-chemistry.org

In a typical Kumada coupling, the Ni(II) precatalyst is reduced in situ by the Grignard reagent to generate the active Ni(0) catalyst. nih.gov This Ni(0) species then undergoes oxidative addition with the organic halide, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the Ni(0) catalyst.

While nickel(II) chloride is a commonly used precatalyst in Kumada reactions, nickel(II) acetate can also be employed. The choice of precatalyst and ligands can influence the reaction's efficiency and scope. For instance, the use of specific phosphine ligands is often crucial for achieving high yields and selectivity. nih.gov

Below is a table summarizing representative examples of Nickel-catalyzed Kumada cross-coupling reactions where a Ni(II) salt acts as a precatalyst.

Aryl HalideGrignard ReagentNi PrecatalystLigandProductYield (%)
4-Bromoanisolet-BuMgClNiCl₂·(H₂O)₁.₅NHC4-tert-Butylanisole90
Naphthyl bromideMeMgBr(dppe)NiCl₂dppe2-Methylnaphthalene84
3-BromotoluenePhMgBrNi(cod)₂BINAP3-Methylbiphenyl25

This table is illustrative and compiles data from various sources on Kumada coupling. NHC = N-heterocyclic carbene; dppe = 1,2-Bis(diphenylphosphino)ethane; cod = 1,5-cyclooctadiene; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl. The specific use of Nickel(II) acetate as the precatalyst in these exact examples is not explicitly stated in the provided context, but it serves as a common alternative to other Ni(II) salts. nih.govnih.gov

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. arkat-usa.org These reactions are highly efficient in building molecular complexity from simple starting materials. arkat-usa.orgdntb.gov.ua Nickel catalysis, often initiated from nickel(II) acetate, has emerged as a powerful strategy for mediating various cascade annulation reactions, particularly for the synthesis of heterocyclic compounds. researchgate.netaablocks.com

Nickel-catalyzed cascade reactions can proceed through various mechanisms, often involving sequential carbometallation steps followed by reductive elimination or other terminating steps. researchgate.net These reactions provide access to a diverse range of carbo- and heterocyclic structures that are important motifs in pharmaceuticals and bioactive molecules. researchgate.net

For example, nickel-catalyzed cascade annulations have been developed for the rapid synthesis of carbocyclic nitriles. researchgate.net In the realm of heterocycle synthesis, nickel-catalyzed cycloaddition reactions are versatile methods for constructing substituted pyridines from commercially available unsaturated compounds. aablocks.com

The following table showcases the utility of nickel catalysis in the synthesis of heterocyclic compounds through cascade reactions.

Reactant 1Reactant 2Catalyst SystemProduct Type
DiynesIsocyanatesNi(0)/Ligand2-Pyridones
Aryl NitrilesAlkynesChiral Ni-complexIndenes
AlkynesHalopropenoatesNi(0)/LigandPyrones

This table provides a general overview of nickel-catalyzed cascade reactions for heterocycle synthesis. The specific catalyst systems can be generated in situ from precursors like nickel(II) acetate. aablocks.comresearchgate.net

Direct C-H functionalization has become a transformative area in organic synthesis, offering a more atom- and step-economical approach to modifying organic molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. cell.comsciengine.comnih.govrsc.org Nickel catalysis has gained significant attention in this field due to nickel's low cost and unique reactivity. cell.comrsc.org

Nickel-catalyzed C-H functionalization can be broadly categorized into reactions that proceed with or without a directing group. Directing groups are functional moieties within the substrate that coordinate to the metal center, bringing it in close proximity to a specific C-H bond and thus ensuring high regioselectivity.

Nickel(II) acetate can be a key component in catalytic systems for direct C-H functionalization. For instance, Ni(II)-catalyzed oxidative coupling between C(sp²)-H bonds in benzamides and C(sp³)-H bonds in toluene derivatives has been reported. sciengine.com The reaction often involves a Ni(II)/Ni(IV) or a Ni(I)/Ni(III) catalytic cycle. researchgate.net

The scope of nickel-catalyzed C-H functionalization is extensive, encompassing alkylation, arylation, alkenylation, and alkynylation of C-H bonds in (hetero)arenes. cell.comnih.gov

SubstrateCoupling PartnerNi-SourceDirecting GroupProduct Type
Aromatic AmidesAryl IodidesNi(II) salt8-AminoquinolineArylated Amides
BenzamidesToluene DerivativesNi(II) salt8-AminoquinolineAlkylated Amides
Imidazolium SaltsEthyleneNi(cod)₂/PPh₃None2-Alkylated Imidazolium Salts

This table illustrates the diversity of nickel-catalyzed direct C-H functionalization reactions. Nickel(II) acetate is a viable Ni(II) source for such transformations. sciengine.comnih.govresearchgate.net

The formation of carbon-heteroatom bonds is of fundamental importance in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and materials. Nickel-catalyzed cross-coupling reactions have been extended to the formation of C-N, C-O, and C-P bonds. mdpi.comnih.gov

Nickel(II) complexes, which can be derived from nickel(II) acetate, are effective catalysts for these transformations. The mechanisms often parallel those of C-C cross-coupling, involving oxidative addition, transmetalation (or a related step involving the heteroatom nucleophile), and reductive elimination.

For instance, nickel-catalyzed C-P bond formation allows for the synthesis of various organophosphorus compounds. mdpi.com The reaction of aryl halides with phosphines in the presence of Ni(II) salts is a well-established method for creating phosphonium salts. mdpi.com Similarly, nickel catalysis has been successfully applied to the coupling of aryl chlorides with diphenyl phosphite. mdpi.com

The development of nickel-catalyzed C-heteroatom bond formation provides a valuable alternative to more commonly used palladium-based systems, often with complementary reactivity and at a lower cost.

Carbon-Heteroatom Bond Formation Reactions

C-N Bond Formation (e.g., Benzimidazole Synthesis, Amination of Aryl Chlorides)

Nickel(II) acetate has demonstrated significant efficacy as a catalyst in the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in the synthesis of pharmaceuticals and biologically active compounds.

Benzimidazole Synthesis: The synthesis of benzimidazoles, a core structure in many bioactive compounds, can be efficiently catalyzed by nickel(II) acetate. sphinxsai.com This method involves the condensation reaction of o-phenylenediamines with various aldehydes. Research has shown that nickel(II) acetate is a highly effective catalyst for this transformation under mild and neutral conditions, outperforming other organometallic acetates like those of zinc, copper, and palladium in certain studies. sphinxsai.com The reaction proceeds at room temperature, often in a solvent like chloroform, and the catalyst can be easily separated by filtration upon completion. sphinxsai.com This protocol is noted for its application to a wide range of substrates, including sterically hindered diamines and various aldehydes, consistently providing excellent yields of the desired benzimidazole derivatives. sphinxsai.com

The key advantages of using nickel(II) acetate for this synthesis include its commercial availability, low cost, and the mild reaction conditions, which avoids the use of harsh acids or reagents often required in other synthetic protocols. sphinxsai.com

Table 1: Nickel(II) Acetate Catalyzed Synthesis of Benzimidazole Derivatives

EntryAldehydeo-phenylenediamineCatalyst Loading (mol%)ConditionsYield (%)
1BenzaldehydeUnsubstituted10CHCl₃, rtHigh
2Substituted AldehydeUnsubstituted10CHCl₃, rtExcellent
3BenzaldehydeSubstituted10CHCl₃, rtExcellent

Data synthesized from qualitative descriptions in the literature indicating high to excellent yields under mild conditions. sphinxsai.com

Amination of Aryl Chlorides: The amination of aryl chlorides is a crucial reaction for synthesizing aniline derivatives, which are vital intermediates in many industries. While palladium catalysts have traditionally dominated this field, nickel-based systems have emerged as powerful, cost-effective alternatives capable of activating the less reactive C-Cl bond. nih.govacs.org Nickel catalysis allows for the coupling of a broad scope of electron-rich or electron-poor aryl chlorides with primary and secondary amines. acs.org

While many protocols utilize specific nickel(0) precursors or air-stable Ni(II) precatalysts like NiCl₂(DME), nickel(II) acetate can serve as a precursor for generating the active catalytic species. nih.gov These reactions are tolerant of various functional groups and pharmaceutically relevant heterocyles, making them highly valuable in medicinal chemistry. nih.govorgsyn.org The development of these nickel-catalyzed systems, often operating in greener solvents like 2-methyl-THF, represents a significant advancement in sustainable chemical synthesis. nih.gov

Cyanation of Aryl Sulfonates

Nickel-catalyzed cyanation of aryl electrophiles has become a sustainable and powerful method for synthesizing aryl nitriles, which are important motifs in pharmaceuticals and functional materials. nih.govnih.gov This approach provides a milder alternative to traditional methods that often require harsh conditions. Nickel catalysts are capable of activating a range of aryl electrophiles, including halides and sulfonates (such as mesylates and tosylates), for C-C bond formation with a cyanide source. nih.govorganic-chemistry.org

The most common cyanide source for these reactions is zinc cyanide (Zn(CN)₂), which is less toxic than other metal cyanides. acs.org The catalytic system often involves a nickel(II) salt as a precatalyst, a ligand such as a phosphine, and a reductant like zinc powder. organic-chemistry.org While specific studies highlighting nickel(II) acetate in the cyanation of aryl sulfonates are less common, its role as a Ni(II) precursor is analogous to its function in other cross-coupling reactions. The general success of nickel catalysis in activating C-S bonds in aryl thioethers for cyanation further underscores the potential of nickel systems for activating aryl sulfonates. acs.org The reaction mechanism typically involves the in situ generation of a reactive intermediate that facilitates the cross-coupling. organic-chemistry.org

Hydrogenation and Transfer Hydrogenation Processes

Nickel(II) acetate is an effective pre-catalyst for both hydrogenation and transfer hydrogenation reactions, offering an economical alternative to precious metal catalysts.

Hydrogenation: In the field of asymmetric catalysis, nickel(II) acetate, combined with chiral bidentate phosphine ligands, has been used for the highly active and enantioselective hydrogenation of α,β-unsaturated esters. acs.org This discovery was enabled by high-throughput experimentation, which identified suitable chiral ligands that, in combination with Ni(OAc)₂, provide high reactivity and enantioselectivity. acs.org While heterogeneous nickel catalysts are well-established, the development of homogeneous nickel catalysts for asymmetric hydrogenation using H₂ gas has been a more recent advancement. acs.org

Transfer Hydrogenation: A general and efficient method for the transfer hydrogenation of alkenes and alkynes utilizes an inexpensive and air-stable nickel(II) salt, such as nickel(II) acetate, as the pre-catalyst. rsc.org This ligandless system employs water as the hydrogen source and zinc powder as a reducing agent. rsc.org The reaction proceeds under mild conditions and demonstrates a wide substrate scope and good functional group tolerance. rsc.org This methodology has also been successfully applied to the reduction of nitrogen-containing heterocycles. rsc.org In other systems, alcohols like 2-propanol or 1,4-butanediol can serve as the hydrogen donor for the transfer hydrogenation of substrates like benzonitriles. acs.orgua.es

Oxidation Reactions (e.g., Autoxidation of Organic Substrates)

While Ni(II) complexes are often considered unreactive toward molecular oxygen, specific catalytic systems demonstrate their capacity for aerobic oxidation reactions. nih.gov Nickel(II) acetate has been shown to be as effective as nickel(II) acetylacetonate in catalyzing the air oxidation of phosphines, such as 1,2-ethylenebis(diphenylphosphine) (dppe). sdu.dkresearchgate.net This autoxidation process converts the phosphine to its corresponding phosphine oxide. The reaction is truly catalytic, with yields close to stoichiometric even with 5% catalyst loading. sdu.dk

Furthermore, bio-inspired Ni(II) catalytic systems have been developed for aerobic oxidative cross-coupling reactions. Although these often employ complex ligands, they highlight the fundamental ability of Ni(II) centers to activate oxygen, typically by involving a redox-active substrate or ligand that facilitates intramolecular electron transfer. nih.gov These findings suggest that under the right conditions, simple nickel salts like nickel(II) acetate can participate in or initiate catalytic oxidation cycles.

Electrocatalytic Applications

Nickel(II) acetate serves as a valuable precursor for synthesizing molecularly defined nickel complexes that function as highly effective electrocatalysts.

The production of hydrogen (H₂) from protons is a critical reaction for clean energy technologies. Nickel-based molecular complexes are among the most efficient and well-studied non-precious metal electrocatalysts for this transformation. nih.gov Nickel(II) acetate tetrahydrate is used as the starting material to synthesize active catalysts, such as mononuclear nickel pyrithione complexes. researchgate.net

These nickel complexes catalyze the reduction of protons from an acid source (e.g., acetic acid) in an organic solvent like acetonitrile. researchgate.net The process involves a proton-coupled electron transfer (PCET) mechanism, where the catalyst is first electrochemically reduced, followed by protonation steps to generate H₂ and regenerate the catalyst. nih.govresearchgate.net The efficiency of these catalysts, measured by overpotential and turnover frequency (TOF), is highly dependent on the ligand structure surrounding the nickel center. x-mol.net Ligands containing pendant amine groups can act as proton relays, mimicking the function of hydrogenase enzymes and enhancing catalytic rates. researchgate.net

Table 2: Performance of a Nickel(II) Pyrithione Electrocatalyst for Proton Reduction

ParameterValue
Catalyst PrecursorNickel(II) acetate tetrahydrate
Proton SourceAcetic Acid
SolventAcetonitrile
Overpotential0.44 V
MechanismECEC (Electrochemical-Chemical-Electrochemical-Chemical)

Data derived from a study on a nickel pyrithione complex prepared from nickel(II) acetate. researchgate.net

Electrochemical Synthesis

Beyond proton reduction, nickel complexes derived from nickel(II) acetate are employed in a range of electrochemical synthetic transformations. Novel Schiff base or N-heterocyclic carbene (NHC) complexes of nickel, prepared from Ni(OAc)₂, have been investigated for their electrocatalytic behavior. researchgate.netresearchgate.net

Cyclic voltammetry studies reveal the redox activity of these complexes, typically involving Ni(II)/Ni(I) and Ni(III)/Ni(II) couples. researchgate.net These redox events can be harnessed to drive synthetic reactions. For example, the Ni(II)/Ni(I) couple has been used for the electroreduction of organic halides like bromocyclopentane, while the Ni(III)/Ni(II) couple has been applied to the oxidation of methanol. researchgate.net The ability to electrodeposit these complexes onto an electrode surface allows for the creation of modified electrodes that can be used for preparative-scale electrochemical synthesis. researchgate.net

Heterogeneous Catalysis and Supported Nickel(II) Acetate Systems

The transition from homogeneous to heterogeneous catalysis is a critical step in enhancing the industrial applicability of catalysts, offering advantages such as improved catalyst separation, recovery, and reusability. Nickel(II) acetate serves as a versatile precursor for the development of such robust heterogeneous catalytic systems.

Immobilization of Nickel(II) Acetate on Solid Supports

The immobilization of nickel(II) acetate onto solid supports is a key strategy for creating stable and recyclable heterogeneous catalysts. This process involves anchoring the nickel species onto a solid matrix, which can range from organic polymers to inorganic oxides.

One approach involves the direct immobilization of nickel(II) acetate onto a cross-linked polystyrene resin researchgate.net. Other methods utilize nickel(II) acetate as a precursor salt which is then deposited onto a support material. For instance, supported nickel-based catalysts have been prepared by impregnating active carbon with a solution containing nickel acetate, followed by thermal treatment google.com. Similarly, nickel(II) acetate has been used to create single-atom catalysts by depositing it onto a support at high temperatures, reaching up to 600 °C to achieve a significant nickel content mdpi.com.

A variety of materials have been explored as solid supports for nickel catalysts derived from nickel(II) acetate. These include:

Silica (SiO2) : Used for anchoring nickel catalysts for ethylene polymerization acs.org.

Mesoporous Materials : Such as KIT-6, which can be functionalized to stabilize nickel(II) complexes within its porous structure rsc.org.

Magnetic Nanoparticles : Silica-coated magnetic Fe3O4 nanoparticles have been used to support nickel(II) species, creating a catalyst that is easily separable using an external magnet acs.org.

Metal-Organic Frameworks (MOFs) : A homogeneous Ni-phenanthroline catalyst was successfully immobilized within the cavities of ZIF-8, demonstrating a nanoconfined strategy nih.gov.

The method of immobilization is crucial as it can influence the catalyst's stability, activity, and the nature of the active sites rsc.orgrsc.org. Techniques like atomic layer deposition (ALD) can be employed to immobilize molecular catalysts onto solid oxide supports, creating a hybrid system that prevents intermolecular catalyst interactions and extends its lifetime rsc.org.

Catalytic Activity of Heterogeneous Nickel(II) Acetate-Derived Catalysts

Heterogeneous catalysts derived from nickel(II) acetate have demonstrated significant activity in a wide range of important chemical transformations. The nature of the support and the method of preparation play a crucial role in the catalytic performance scispace.com.

Supported nickel catalysts are effective in hydrogenation reactions. For example, a catalyst prepared from nickel acetate and active carbon is highly active in the hydrogenation of phthalic anhydride (B1165640) to produce phthalide, with conversion rates reaching up to 100% and high yields google.com. Nickel nanoparticles immobilized on halloysite have also proven to be outstanding catalysts for various hydrogenation processes semanticscholar.org.

In the realm of cross-coupling reactions, which are fundamental to C-C bond formation, supported nickel catalysts have shown great promise. A nickel(II) complex immobilized on a Merrifield resin effectively catalyzes the Tamao–Kumada–Corriu coupling reaction at room temperature researchgate.net. Furthermore, nickel(II) nanoparticles supported on EDTA-modified magnetic nanospheres act as efficient and recyclable catalysts for the ligand-free Suzuki–Miyaura coupling of aryl carbamates and sulfamates acs.org.

The table below summarizes the catalytic activity of various heterogeneous systems derived from nickel(II) acetate.

Catalyst SystemSupport MaterialReaction TypeKey Findings
Nickel(II) acetateCross-linked polystyreneTamao–Kumada–Corriu CouplingEffective, recyclable heterogeneous catalyst for coupling Grignard reagents and organobromides at room temperature. researchgate.net
Nickel-based catalystActive CarbonPhthalic Anhydride HydrogenationHigh catalytic activity with phthalic anhydride conversion of 93.5-100% and phthalide yield of 83.3-93.9%. google.com
α-imino-ketone-based nickel catalystSilica (SiO2)Ethylene PolymerizationHigh polymerization activity (up to 8.0 × 10^6 g mol⁻¹ h⁻¹) and produces high molecular weight polyethylene. acs.org
Ni(II) nanoparticlesEDTA-Modified Fe3O4@SiO2Suzuki–Miyaura CouplingHighly efficient and recyclable catalyst for coupling aryl carbamates and sulfamates under ligand-free conditions. acs.org
Ni(II) complexModified Mesoporous KIT-6Synthesis of Tetrazoles and PyranopyrazolesReusable and highly efficient catalyst for multi-component reactions, providing excellent yields. rsc.org

Mechanistic Investigations in Nickel(II) Acetate Catalysis

Understanding the reaction mechanism is fundamental to optimizing catalytic systems and designing more efficient catalysts. For reactions involving nickel(II) acetate, mechanistic studies often combine experimental techniques like kinetics and spectroscopy with computational modeling.

Identification of Key Intermediates and Transition States

Nickel catalysis is characterized by the accessibility of multiple oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), which often leads to complex catalytic cycles nih.gov. Mechanistic studies aim to identify the active species and the key intermediates and transition states that govern the reaction pathway nacatsoc.orgrsc.org.

In many cross-coupling reactions, a Ni(0)/Ni(II) catalytic cycle is proposed. researchgate.netacs.orgchemrxiv.org Kinetic and NMR studies, supported by DFT computations, have identified the oxidative addition product as the resting state in the nickel-catalyzed coupling of aryl chlorides and alkyl thiols researchgate.netacs.orgacs.org. The cycle typically involves the oxidative addition of an electrophile to a Ni(0) species to form a Ni(II) intermediate, followed by transmetalation and reductive elimination to regenerate the Ni(0) catalyst and form the product nih.gov.

However, the involvement of other oxidation states is also common. Ni(I) species have been identified as being formed during catalytic reactions, sometimes through comproportionation between Ni(II) and Ni(0) species nih.gov. While some cycles are proposed to proceed via Ni(I)/Ni(III) pathways, the formation of Ni(I) can also be detrimental to a primary Ni(0)/Ni(II) cycle nih.govchemrxiv.org. The characterization of these transient species is challenging, but computational studies have been instrumental in elucidating their potential roles and energies rsc.orgresearchgate.net. For instance, in nickel-catalyzed asymmetric hydrogenations starting from a Ni(OAc)2 precursor, the formation of the active [LNiH]+ species has been investigated computationally chemrxiv.org. The population of metal-to-ligand charge transfer (MLCT) states in Ni(II) intermediates, giving them Ni(III) character, has been proposed to accelerate reductive elimination steps acs.org.

Role of Acetate as a Ligand or Base in Catalytic Cycles

In catalytic systems derived from nickel(II) acetate, the acetate group is not merely a spectator anion. It can play a crucial and active role in the catalytic cycle, functioning either as a ligand that coordinates to the nickel center or as a base.

In the nickel-catalyzed C-S coupling of aryl chlorides with thiols, the acetate ligand plays a key role. researchgate.netacs.orgchemrxiv.org Mechanistic studies have shown that after coordination to the nickel center, the acetate facilitates the formation of a thiolate complex through an internal deprotonation step researchgate.netacs.orgacs.org. This dual function as both a coordinating ligand and a proton acceptor is critical for the efficiency of the catalytic system.

Computational studies on the formation of active species in nickel-catalyzed hydrogenations have explored pathways involving the dissociation of acetic acid from a dihydrogen complex, highlighting the dynamic role of the acetate ligand during catalyst activation chemrxiv.org. The acetate can influence the electronic properties and coordination sphere of the nickel center, thereby affecting the rates of elementary steps such as oxidative addition and reductive elimination. In some cases, the acetate from the precatalyst is displaced by other ligands or reactants to generate the catalytically active species.

Kinetic and Thermodynamic Studies of Catalytic Pathways

Kinetic experiments, such as reaction rate monitoring under varying reactant and catalyst concentrations, are frequently used to support proposed mechanisms. For the coupling of aryl chlorides and alkyl thiols, kinetic and NMR studies were vital in establishing a Ni(0)/Ni(II) catalytic cycle and identifying the resting state of the catalyst researchgate.netacs.orgchemrxiv.org. Similarly, kinetic analysis has been applied to other nickel-catalyzed reactions, such as ynal reductive cyclizations, to elucidate the mechanism dntb.gov.ua.

Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), offer insight into the spontaneity and energy changes of a reaction. Thermodynamic studies of nickel adsorption on various materials have shown that the process can be endothermic and spontaneous at higher temperatures, driven by an increase in entropy iau.irresearchgate.net. While these studies focus on adsorption rather than a full catalytic cycle, they provide valuable data on the energetics of nickel's interaction with surfaces and ligands.

Theoretical calculations using Density Functional Theory (DFT) are powerful tools for mapping the potential energy surfaces of catalytic reactions. These studies can calculate the energies of intermediates and transition states, providing a detailed thermodynamic and kinetic profile of the entire catalytic pathway chemrxiv.org. Such analyses can reveal the rate-determining step and explain the origins of selectivity, offering predictive power for catalyst design chemrxiv.org.

Polymerization Catalysis Utilizing Nickel(II) Acetate Precursors

Nickel(II) acetate is a versatile and widely utilized precursor in the synthesis of sophisticated nickel-based catalysts for advanced polymerization reactions. polymer-books.comchemimpex.com Its utility stems from its moderate water solubility and its role as a convenient source of nickel(II) ions for creating organometallic complexes and nanoscale materials that are active in catalysis. americanelements.com Late transition metal catalysts, particularly those based on nickel, have become critically important in the production of polyolefins, as they allow for precise control over the polymer's microstructure, such as branching, which in turn dictates the material's physical properties. semanticscholar.orgjuniperpublishers.com

The development of nickel catalysts, often derived from precursors like nickel(II) acetate, has been a significant area of research. These catalysts are particularly valued for their high activity in ethylene homopolymerization and their tolerance towards polar functional groups, a traditional challenge in olefin polymerization. nih.gov This tolerance allows for the copolymerization of ethylene and other olefins with polar monomers, leading to the direct synthesis of functionalized polyolefins with unique properties. researchgate.net

Research has focused on designing specific ligand environments around the nickel center to optimize catalytic performance. For instance, α-diimine nickel complexes, which can be synthesized from nickel(II) sources, are renowned for their ability to produce high molecular weight polyethylene with varied topologies. juniperpublishers.com Heterogenization of these nickel catalysts, a strategy where the active catalyst is anchored to a solid support, is a key area of development aimed at creating systems suitable for industrial slurry or gas-phase polymerization processes. acs.org This approach not only improves the practical application of the catalysts but can also enhance their thermal stability and the mechanical properties of the resulting polymers. acs.org

One notable advancement is the use of Ni(II) catalysts in living polymerization of monomers like diazoacetates. researchgate.net This technique allows for the creation of well-defined polymers with predictable molecular weights and low dispersity. Such controlled polymerization can be used to synthesize complex polymer architectures like block copolymers, for example, by sequentially polymerizing different monomers such as thiophene and diazoacetates. researchgate.net

Catalyst System/PrecursorMonomer(s)Key Research Findings
Heterogeneous α-diimine Ni catalysts Ethylene, polar monomers (e.g., 5-hexene-1-yl-acetate)Showed increased thermal stability and high activity (up to 2.65 × 10⁶ g mol⁻¹ h⁻¹), producing high molecular weight functionalized polyolefins. acs.org
Bisthienyl nickel(II) catalyst with dppp ligand Diazoacetates, ThiopheneEnabled sequential living polymerization to afford π-conjugated block copolymers with controlled molecular weight and high yields. researchgate.net
Neutral Ni(II) polyolefin catalysts Ethylene, heteroatomsDemonstrated significant tolerance towards polar agents, enabling the production of high molecular weight polymers. nih.gov
o-bis(aryl)-phosphinophenolate Ni complexes Ethylene, AcrylatesAchieved very high catalytic activities (up to 3230 kg mol⁻¹ h⁻¹), extremely high copolymer molecular weights (up to 143,000), and moderate comonomer incorporation. researchgate.net

Contributions to Sustainable Chemical Synthesis and Green Chemistry

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly central to chemical synthesis. Nickel-catalyzed reactions are a cornerstone of this movement, primarily because nickel is an earth-abundant, and therefore more economical and sustainable, alternative to precious metal catalysts like palladium. researchgate.netpolimi.it Nickel(II) acetate, as a common precursor for various nickel catalysts, plays a significant role in advancing these sustainable methodologies. polymer-books.comchemimpex.comlookchem.com

A major focus of green chemistry is the use of environmentally benign solvents, with water being the ideal. Nickel catalysis in aqueous media has been explored for a wide range of organic transformations, including cross-coupling reactions, C-H functionalization, and polymerization. researchgate.netrsc.org While performing nickel catalysis in water can be challenging due to potential catalyst instability, significant progress has been made in developing robust and recyclable nickel catalysts for aqueous organic reactions. researchgate.netrsc.org

Nickel(II) acetate is instrumental in the synthesis of catalysts for sustainable cross-coupling reactions. For example, a nickel-catalyzed reductive cross-coupling between aryl bromides and vinyl acetate has been developed using dimethyl isosorbide (DMI), a biodegradable and non-toxic solvent, demonstrating a greener approach to producing valuable vinyl arenes. organic-chemistry.org Furthermore, the acetate ligand itself can play a crucial role in the catalytic cycle, as seen in the coupling of aryl chlorides with alkyl thiols where potassium acetate facilitates the reaction at room temperature. acs.org

The development of sustainable catalysts also involves innovative synthesis methods that align with green chemistry principles. This includes the creation of reusable, heterogeneous catalysts to simplify product separation and minimize waste. rsc.org Researchers have developed methods to immobilize nickel(II) acetate on polymer supports for use in coupling reactions. researchgate.net Another sustainable approach is mechanochemistry, which can reduce or eliminate the need for solvents in reactions. Nickel-catalyzed C-N cross-coupling reactions have been successfully carried out using this solvent-free technique. rsc.org Moreover, sustainable catalyst synthesis now includes using biomass as a source for both the support and doping agents, such as the preparation of nickel nanoparticles on pine needle-derived N-doped biocarbon for hydrogenation reactions. rsc.org

Green Chemistry ApplicationCatalyst System/PrecursorSustainable Aspects
Reductive Cross-Coupling NiCl₂(dppp)Reaction performed in dimethyl isosorbide (DMI), a green, biodegradable solvent. organic-chemistry.org
C-S Cross-Coupling Air-stable nickel(II) precatalystUtilizes low-cost potassium acetate as a base at room temperature. acs.org
Hydrogenation of Arenes Nickel nanoparticles on biomass-derived N-doped biocarbonUtilizes a renewable biomass support and creates a reusable catalyst. rsc.org
C-N Cross-Coupling NiBr₂·dmePerformed via mechanochemistry, a solvent-free reaction condition. rsc.org
Aqueous Organic Reactions Various Nickel CatalystsUses water as a solvent, minimizing the waste footprint of the process. researchgate.netrsc.org
Ester Synthesis Heterogeneous, Ni-based single-atom catalystsProvides a more sustainable alternative to traditional homogeneous catalysts, reducing GHG emissions. polimi.it

Material Science Applications and Nanomaterial Synthesis from Nickel Ii Acetate Tetrahydrate

Synthesis of Nickel Oxide (NiO) Nanostructures

The synthesis of nickel oxide (NiO) nanostructures from nickel(II) acetate (B1210297) tetrahydrate can be achieved through various methods, each offering distinct advantages in controlling the physicochemical properties of the final product. These methods include sol-gel, hydrothermal and solvothermal synthesis, thermal decomposition, and co-precipitation techniques.

Sol-Gel Methodologies for NiO Nanocrystals

The sol-gel method is a versatile wet-chemical technique used for the fabrication of nanomaterials. It involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. In the context of NiO nanocrystal synthesis, nickel(II) acetate tetrahydrate is a commonly employed precursor.

In a typical sol-gel process, nickel(II) acetate tetrahydrate is dissolved in a solvent, often an alcohol like methanol, followed by the addition of a precipitation agent, such as sodium hydroxide (B78521) (NaOH), to induce the formation of a gel. mdpi.comui.ac.id The resulting gel is then dried and calcined at elevated temperatures to yield NiO nanocrystals. ui.ac.id The characteristics of the synthesized NiO nanocrystals, such as particle size and morphology, are highly dependent on the reaction parameters.

PrecursorSolventPrecipitating AgentCalcination Temperature (°C)Resulting Particle Size (nm)Resulting Morphology
Nickel(II) acetate tetrahydrateMethanolNaOH45038.63Rod-shaped

This table presents data from a study on the sol-gel synthesis of NiO nanocrystals. ui.ac.id

Hydrothermal and Solvothermal Synthesis of NiO Nanostructures

Hydrothermal and solvothermal methods are widely used for the synthesis of crystalline nanomaterials from solutions at elevated temperatures and pressures. These techniques allow for precise control over the size, shape, and crystallinity of the resulting nanostructures. When nickel(II) acetate tetrahydrate is used as the precursor, a variety of NiO morphologies can be achieved.

In a typical hydrothermal synthesis, an aqueous solution of nickel(II) acetate is sealed in a Teflon-lined autoclave and heated to a specific temperature for a set duration. semanticscholar.org The morphology of the resulting NiO nanostructures can be influenced by the presence of different anions and morphology-directing agents. researchgate.netljmu.ac.uk For instance, the use of acetate anions in a hydrothermal process, followed by calcination, has been shown to produce thin nanosheets. ljmu.ac.uk

PrecursorMethodTemperature (°C)Time (h)Resulting Morphology
Nickel(II) acetate tetrahydrateHydrothermal18024Roughly spherical
Nickel(II) acetate tetrahydrateHydrothermalNot specifiedNot specifiedThin nanosheets (0.8-2.1 μm in length)

This table showcases findings from different studies on the hydrothermal synthesis of NiO nanostructures. semanticscholar.orgljmu.ac.uk

Solvothermal synthesis is similar to the hydrothermal method, but it utilizes a non-aqueous solvent. This approach can lead to different particle morphologies and sizes due to the different solvent properties. For example, the solvothermal decomposition of nickel acetate has been used to produce spherical NiO particles with diameters around 12 nm after annealing at 250°C. sci-hub.cat

Thermal Decomposition Routes for NiO Nanoparticles

Thermal decomposition is a straightforward method for synthesizing NiO nanoparticles from nickel(II) acetate tetrahydrate. This process involves heating the precursor in a controlled atmosphere, leading to its decomposition and the formation of NiO. The decomposition of nickel(II) acetate tetrahydrate typically occurs in stages, with dehydration preceding the decomposition of the acetate group to form NiO. researchgate.net

The final particle size and morphology of the NiO nanoparticles are significantly influenced by the calcination temperature and duration. mdpi.comsemanticscholar.org Higher temperatures generally lead to larger particle sizes and increased crystallinity. mdpi.comsemanticscholar.org For instance, heat-treating a precursor derived from nickel(II) acetate at 300°C can produce ultrafine spherical particles with sizes in the range of 5-15 nm. semanticscholar.org Increasing the temperature to 600°C results in larger particles, approximately 40-120 nm in size. semanticscholar.org

PrecursorHeat-treatment Temperature (°C)Resulting Particle Size (nm)
Nickel(II) acetate tetrahydrate derived precursor30010.1 - 15.0
Nickel(II) acetate tetrahydrate derived precursor40017.0 - 33.1
Nickel(II) acetate tetrahydrate derived precursor50024.6 - 57.4
Nickel(II) acetate tetrahydrate derived precursor60033.6 - 90.5

This table illustrates the effect of heat-treatment temperature on the particle size of NiO nanoparticles synthesized via thermal decomposition. mdpi.comsemanticscholar.org

Co-precipitation Techniques for NiO Nanoparticles

Co-precipitation is a simple and cost-effective method for synthesizing NiO nanoparticles. This technique involves the simultaneous precipitation of a nickel-containing precursor from a solution. Nickel(II) acetate can be used as the nickel source, and a precipitating agent, such as sodium hydroxide, is added to induce the formation of nickel hydroxide. doaj.orgresearchgate.net The resulting precipitate is then washed, dried, and calcined to obtain NiO nanoparticles.

The pH of the reaction mixture plays a crucial role in determining the particle size and morphology of the synthesized NiO nanoparticles. doaj.orgscispace.com For example, one study demonstrated that at a pH of 6, NiO nanorods with a smaller average particle size of about 8.5 nm were formed, while at a pH of 12, larger, spherical particles were obtained. scispace.com

PrecursorPrecipitating AgentpHResulting Particle Size (nm)Resulting Morphology
Nickel Nitrate (for comparison)NaOH6~8.5Nanorods
Nickel Nitrate (for comparison)NaOH12Larger than at pH 6Spherical

This table provides an example of how pH can influence the characteristics of NiO nanoparticles synthesized via co-precipitation, though the specific precursor in this instance was nickel nitrate. scispace.com

Control over Morphology (e.g., spherical, rod-like, hexagonal, cubic) and Size of NiO Nanostructures

The ability to control the morphology and size of NiO nanostructures is critical as these properties directly impact their performance in various applications. By carefully selecting the synthesis method and tuning the reaction parameters, a wide range of morphologies can be achieved using nickel(II) acetate tetrahydrate as a precursor.

Spherical: Spherical NiO nanoparticles are commonly obtained through methods like thermal decomposition and solvothermal synthesis. sci-hub.catsemanticscholar.org The size of these spherical particles can be controlled by adjusting the calcination temperature and precursor concentration. sci-hub.catsemanticscholar.org

Rod-like: Rod-shaped NiO nanostructures have been synthesized using the sol-gel method with nickel(II) acetate tetrahydrate as the precursor. ui.ac.id

Nanosheets and Nanoflakes: Hydrothermal synthesis using nickel(II) acetate has been shown to produce thin nanosheets. ljmu.ac.uk

Flower-like: By employing morphology-directing agents such as ethylene-1,2-diamine (en), hexamethylenetetramine (HMT), and cetyltrimethylammonium bromide (CTAB) in a hydrothermal process with nickel(II) acetate tetrahydrate, flower-like α-Ni(OH)2 nanostructures can be synthesized, which can then be annealed to form hierarchical NiO nanostructures. researchgate.net

The choice of the precursor anion also plays a significant role in determining the final morphology. nih.gov For instance, in a solvothermal approach, changing the anion from acetate to others can lead to different nickel oxalate dihydrate nanostructures, which then serve as precursors for NiO with distinct morphologies. nih.gov

Applications of NiO Nanostructures in Energy Storage (Supercapacitors, Batteries)

The unique properties of NiO nanostructures, such as high theoretical specific capacitance and their p-type semiconductor nature, make them highly promising materials for energy storage applications, including supercapacitors and lithium-ion batteries. acs.orgmdpi.com

Supercapacitors:

NiO is a pseudocapacitive material, meaning it stores charge through fast and reversible Faradaic reactions at the electrode surface. The high surface area and controlled morphology of NiO nanostructures synthesized from nickel(II) acetate tetrahydrate can significantly enhance their electrochemical performance. For instance, NiO nanotubes have demonstrated a very high specific capacitance of 2,093 F/g. core.ac.uk NiO nanorods have also shown excellent capacitance, retaining 93% of their capacitance at high current densities. core.ac.uk In another study, NiO/Ni aerogels exhibited a specific capacitance of 1060 F/g at a current density of 1 A/g. mdpi.com

NiO NanostructureSynthesis MethodSpecific Capacitance (F/g)Current Density (A/g)
NiO NanotubesTemplate Synthesis2,093Not specified
NiO NanorodsTemplate Synthesis1,0267
NiO/Ni AerogelsNot specified1,0601
NiO Nanoflakes on Nickel FoamSolvothermal2013.71

This table summarizes the specific capacitance values of various NiO nanostructures. mdpi.comcore.ac.ukrsc.org

Batteries:

In lithium-ion batteries, NiO is considered a promising anode material due to its high theoretical capacity (718 mAh/g). researchgate.netscispace.com The nanostructuring of NiO can help to mitigate the large volume changes that occur during the charge-discharge cycles, thereby improving the cycling stability and rate capability. NiO nanocrystals have demonstrated a stable specific capacity of about 500 mAh/g at various current densities. researchgate.net Spherical clusters of NiO nanoshafts have also shown better reversibility and higher capacities compared to NiO nanoparticles. scispace.com

NiO NanostructureApplicationSpecific Capacity (mAh/g)Cycling Performance
NiO NanocrystalsLi-ion battery anode~500Stable over 50 cycles
NiO Nanoshaft ClustersLi-ion battery anodeHigher than nanoparticlesBetter reversibility
NiO-C NanocompositeLi-ion battery anode382After 50 cycles

This table highlights the performance of different NiO nanostructures as anode materials in lithium-ion batteries. researchgate.netscispace.commdpi.com

Synthesis of Elemental Nickel (Ni) Nanoparticles

The synthesis of elemental nickel (Ni) nanoparticles from nickel(II) acetate tetrahydrate is a significant area of research in materials science, driven by the diverse applications of these nanoparticles in catalysis, magnetic data storage, and conductive inks. Various chemical methods have been developed to produce Ni nanoparticles with controlled characteristics. Among these, polyol methods and thermal decomposition are two of the most prominent and effective approaches.

Polyol Methods and Thermal Decomposition Approaches

Thermal decomposition is another widely employed technique for the synthesis of Ni nanoparticles. This method involves heating nickel(II) acetate tetrahydrate, either in a solid state or in a high-boiling point organic solvent, in the presence of a reducing agent and a capping agent. The thermal energy supplied causes the decomposition of the nickel acetate precursor, leading to the formation of nickel atoms, which then nucleate and grow into nanoparticles. researchgate.netasianpubs.org The decomposition of nickel acetate tetrahydrate in an inert atmosphere at temperatures above 400°C has been shown to yield metallic nickel directly. researchgate.net The presence of capping agents is crucial in this method to control the size and shape of the nanoparticles and to prevent their oxidation.

A comparative overview of these two methods is presented in the table below.

FeaturePolyol MethodThermal Decomposition
Reducing Agent Polyol (e.g., ethylene glycol)Can be an added reducing agent or thermal energy itself
Solvent PolyolHigh-boiling point organic solvents or solid-state
Temperature Typically 150-200°C researchgate.netCan range from 300-500°C core.ac.ukcore.ac.uk
Key Advantage Good control over particle size and distribution ukm.myCan produce highly crystalline nanoparticles

Size and Shape Control of Nickel Nanoparticles

The ability to control the size and shape of nickel nanoparticles is critical as these parameters significantly influence their physical and chemical properties. In both polyol and thermal decomposition methods, several experimental parameters can be adjusted to achieve this control.

Reaction Temperature and Time: The reaction temperature plays a crucial role in the nucleation and growth kinetics of the nanoparticles. Higher temperatures generally lead to faster reaction rates and can result in larger nanoparticles. Similarly, the duration of the reaction, or aging time, can influence the final particle size; longer reaction times often allow for the growth of larger particles. cranfield.ac.uk

Concentration of Reactants: The concentration of the nickel precursor, reducing agent, and capping agent can be varied to control the size and morphology of the nanoparticles. For instance, a higher concentration of the capping agent can lead to the formation of smaller nanoparticles by effectively passivating the surface of the growing particles and preventing further growth and agglomeration. researchgate.net

Nature of the Capping Agent: The choice of the capping agent is a key factor in determining the final morphology of the nickel nanoparticles. Different capping agents have varying affinities for different crystallographic faces of the nickel nanocrystals, which can lead to anisotropic growth and the formation of various shapes such as nanospheres, nanorods, nanowires, and flower-like structures. cranfield.ac.ukmdpi.com

The following table summarizes the effect of various parameters on the size and shape of nickel nanoparticles.

ParameterEffect on SizeEffect on Shape
Temperature Higher temperature can lead to larger particle size.Can influence the final morphology (e.g., spherical vs. star-shaped). cranfield.ac.uk
Aging Time Longer aging time can result in larger particles. cranfield.ac.ukCan promote the evolution of more complex shapes like flower-like structures. cranfield.ac.uk
Reactant Molar Ratio The ratio of precursor to capping agent can tune the particle size. cranfield.ac.ukThe relative concentrations of reactants can direct the growth towards specific shapes.

Development of Nickel-Based Thin Films and Coatings

Nickel-based thin films and coatings are integral to a wide range of technologies, including microelectronics, protective coatings, and catalysis. Nickel(II) acetate serves as a valuable precursor for the deposition of these films through various techniques, offering advantages in terms of cost-effectiveness and processability.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) using Nickel(II) Acetate

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. While nickelocene and nickel carbonyl are common precursors for the CVD of nickel films, nickel acetylacetonate, a compound structurally related to nickel acetate, has been utilized to deposit nickel oxide (NiO) thin films. researchgate.net These NiO films can subsequently be reduced to metallic nickel films. The deposition temperature is a critical parameter in CVD, influencing the film's composition, crystallinity, and surface morphology. researchgate.netresearchgate.net For instance, the nickel content in films deposited from bis-cyclopentadienyl nickel/oxygen increases with temperature, particularly above 275°C. researchgate.net

Atomic Layer Deposition (ALD) is a subclass of CVD that allows for the deposition of thin films with atomic-level precision. ALD relies on sequential, self-limiting surface reactions. While there is extensive research on ALD of nickel and nickel oxide films, the use of nickel(II) acetate as a precursor is not as commonly reported as other organometallic nickel compounds like bis(cyclopentadienyl)nickel(II) and its derivatives. nih.govmdpi.com These precursors are often favored due to their volatility and reactivity within the ALD temperature window. The development of ALD processes often involves the careful selection of precursors and co-reactants to achieve self-limiting growth and high-quality films. rsc.orgumd.edu

Spray Pyrolysis for Thin Film Fabrication

Spray pyrolysis is a simple and cost-effective technique for depositing thin films over large areas. researchgate.netsci-hub.sediva-portal.org In this method, a solution containing the precursor, in this case, nickel(II) acetate, is atomized into fine droplets. These droplets are then directed onto a heated substrate. Upon contact with the hot surface, the solvent evaporates, and the precursor decomposes, forming a thin film of the desired material. This technique has been successfully used to prepare non-stoichiometric nickel oxide (NiO) thin films from aqueous solutions of nickel acetate. researchgate.net The properties of the resulting films, such as their structure, morphology, and optical properties, are highly dependent on various deposition parameters.

Key parameters in the spray pyrolysis of NiO thin films from nickel acetate are detailed in the table below.

ParameterInfluence on Film Properties
Substrate Temperature Affects the decomposition of the precursor and the crystallinity of the film. researchgate.net
Solution Concentration Influences the thickness and density of the deposited film.
Spray Rate Controls the rate of deposition and can affect the film's uniformity. sci-hub.se
Carrier Gas Pressure Affects the droplet size and velocity, which in turn impacts the film's morphology. researchgate.net

By optimizing these parameters, it is possible to fabricate uniform NiO thin films with desired characteristics, such as a cubic crystal structure and a specific optical band gap. researchgate.net

Synthesis of Other Nickel Chalcogenide Nanostructures (e.g., NiSe2, Nickel Sulfide)

Nickel(II) acetate is a versatile precursor for the synthesis of various nickel chalcogenide nanostructures, which are of interest for their applications in catalysis, energy storage, and electronics. By reacting nickel(II) acetate with appropriate chalcogen sources under controlled conditions, nanostructures of nickel sulfides and selenides can be fabricated.

The hydrothermal method is a common approach for synthesizing nickel dichalcogenides like NiS₂ and NiSe₂. nih.gov In a typical synthesis, an aqueous solution of nickel acetate is mixed with a solution containing the chalcogen source, such as elemental sulfur or selenium. nih.gov The mixture is then sealed in an autoclave and heated to a specific temperature, for instance, 160°C for 4 hours. nih.gov This process yields nanostructures with high crystallinity and specific morphologies, such as hollow NiS₂ spheres and bipyramidal NiSe₂ nanostructures. nih.gov

Solution-processed methods have also been developed for the synthesis of NiSe₂ nanorods. researchgate.net This involves the chemical reaction of nickel acetate with a selenium precursor like TOPSe (trioctylphosphine selenide) in the presence of a capping agent such as oleic acid. researchgate.net The reaction temperature and time are critical parameters that influence the size and morphology of the resulting nanorods.

For the synthesis of nickel sulfide nanoparticles, nickel(II) acetate can be reacted with a sulfur source in a high-boiling point solvent. The size and phase of the resulting nickel sulfide nanoparticles (e.g., NiS, NiS₂, Ni₃S₄) can be controlled by adjusting the initial ratio of the nickel and sulfur precursors.

The following table provides examples of synthetic conditions for different nickel chalcogenide nanostructures using nickel(II) acetate as the precursor.

ChalcogenideSynthesis MethodChalcogen SourceKey ParametersResulting Nanostructure
NiS₂ HydrothermalElemental Sulfur160°C, 4 hoursHollow nanospheres nih.gov
NiSe₂ HydrothermalElemental Selenium160°C, 4 hoursBipyramidal nanostructures nih.gov
NiSe₂ Colloidal SynthesisTOPSeReaction time and temperatureNanorods researchgate.net
Ni₃S₂/NiSe Thermal DecompositionSulfur/Selenium750°C, 3 hoursNanoparticles encapsulated in carbon shells researchgate.net

Development of Polymer-Nickel Composite Materials for Advanced Functional Properties

The incorporation of nickel and its compounds into polymer matrices has led to the development of advanced composite materials with a wide range of functional properties. Nickel(II) acetate tetrahydrate is a key precursor in the synthesis of these materials, facilitating the formation of nickel-based nanoparticles that impart unique characteristics to the resulting composites. These materials are engineered for applications spanning from catalysis and energy storage to electronics and environmental remediation.

The functional properties of polymer-nickel composites are largely dependent on the nature of the nickel-based filler, including its size, shape, and distribution within the polymer matrix. By carefully controlling the synthesis process, often starting with nickel(II) acetate tetrahydrate, researchers can tailor the properties of the composite material to meet the demands of specific applications.

One of the significant areas of application for these composites is in catalysis. For instance, nickel-polyvinyl alcohol (PVA) composites have demonstrated high specific activity in the catalytic decomposition of methane. mdpi.com In these materials, nickel ions are immobilized on the PVA polymer chain, and upon heat treatment, form nickel-containing particles that are uniformly distributed throughout the material. mdpi.com This method, known as matrix isolation, results in a layered structure with nickel-containing particles ranging from 5 to 10 nm in size. mdpi.com These composites can exhibit catalytic activity without the need for a pre-reduction step, which is a notable advantage over traditional oxide and deposited catalysts. mdpi.com

Polymer-supported nickel complexes, also synthesized from nickel acetate tetrahydrate, serve as recyclable catalysts for various chemical reactions, including the oxidation of phenols. researchgate.net The polymer support enhances the stability of the catalyst and allows for easy separation from the reaction mixture, making the process more efficient and environmentally friendly. researchgate.net

Another important functional property of polymer-nickel composites is their magnetic behavior. Nanocomposites composed of an epoxy matrix filled with nickel nanoparticles have been studied for their structure-magnetic property correlations. researchgate.net The magnetic properties, such as coercivity and permeability, are influenced by the size of the nickel nanoparticles. researchgate.net For example, composites with 25 nm nanoparticles show higher coercivity compared to those with 100 nm particles. researchgate.net Similarly, nanocomposites of high-pressure polyethylene containing nickel ferrite nanoparticles, synthesized from basic iron (III) acetate and nickel acetate, exhibit magnetically soft properties. mdpi.com The saturated magnetization of these materials is dependent on the concentration of the nanoparticles. mdpi.com

The electrochemical properties of polymer-nickel composites have also been a subject of interest. Porous nickel oxide (NiO) nanorods, derived from a nickel–salicylic acid coordination polymer, have been used to modify glassy carbon electrodes for the nonenzymatic detection of glucose. rsc.org These modified electrodes show a wide linear range, a low detection limit, and high sensitivity for glucose sensing. rsc.org

Furthermore, the introduction of nickel oxide nanoparticles into polymer matrices can enhance the antimicrobial properties of the material. NiO nanoparticles synthesized from a coordination polymer of PVA and an aminobenzoic acid derivative have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

The synthesis of these advanced composite materials often involves the in-situ formation of nickel-based nanoparticles within the polymer matrix. For example, cubic nickel oxide (NiO) nanoparticles with a uniform size of around 40–50 nm can be synthesized using a mixture of nickel acetate and poly(vinyl acetate) (PVAc) as a precursor, followed by heat treatment. researchgate.net In this process, the PVAc plays a crucial role in controlling the size and preventing the aggregation of the NiO nanoparticles. researchgate.net Similarly, epoxy-functionalized hybrid NiO/poly(methyl methacrylate-glycidyl methacrylate) (P(MMA-GMA)) composite polymer particles have been prepared via seeded polymerization in the presence of silane-coupled functionalized NiO particles. sapub.org

Below is a table summarizing the synthesis and functional properties of various polymer-nickel composites derived from nickel(II) acetate tetrahydrate.

Polymer MatrixNickel-Based FillerSynthesis MethodKey Functional Properties
Polyvinyl alcohol (PVA)Nickel-containing nanoparticlesMatrix isolation from nickel nitrate (a related nickel salt)Catalytic activity in methane decomposition without pre-reduction mdpi.com
EpoxyNickel nanoparticlesNot specifiedSize-dependent magnetic properties (coercivity, permeability) researchgate.net
High-pressure polyethyleneNickel ferrite (NiFe2O4) nanoparticlesIn-situ decomposition of nickel acetate and iron(III) acetateMagnetically soft properties mdpi.com
Poly(methyl methacrylate-glycidyl methacrylate) (P(MMA-GMA))Nickel oxide (NiO) nanoparticlesSeeded polymerizationEpoxy functionalization for further reactions sapub.org
Polyvinyl alcohol (PVA) and aminobenzoic acid derivativeNickel oxide (NiO) nanoparticlesCalcination of a coordination polymerAntimicrobial activity mdpi.com

Another table details the research findings on the characteristics of these composite materials.

Composite MaterialFiller Size/MorphologyCharacterization TechniquesResearch Findings
Ni-Polyvinyl alcohol (PVA)5–10 nm particlesSEM, TEM, XRD, FTIR, Raman, TGA/DSCUniformly distributed nickel-containing particles in a layered structure. mdpi.com
Epoxy/Nickel nanoparticles25 nm and 100 nm particlesNot specified25 nm particles led to higher coercivity and frequency stability. researchgate.net
Polyethylene/Nickel ferriteNot specifiedNot specifiedSaturated magnetization is comparable to solid nickel ferrite and depends on nanoparticle concentration. mdpi.com
NiO/P(MMA-GMA)30–70 nm (bare NiO), 200–300 nm (functionalized NiO)SEM, XRD, FTIRDeposition of smaller NiO particles on the surface of larger copolymer particles. sapub.org
NiO from PVA-aminobenzoic acid polymer26–36 nm crystallite sizeSEM, TEM, XRD, FT-IRPure single-crystalline NiO nanoparticles with uniform morphology. mdpi.com
Porous NiO nanorods2.0–3.0 µm length, 150 nm average diameterSEM, TEMPorous nanostructures formed due to gas release during thermal decomposition. rsc.org

Theoretical and Computational Chemistry Studies of Nickel Ii Acetate and Its Complexes

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost. It has been widely applied to elucidate various properties of Nickel(II) acetate (B1210297) and related complexes.

DFT calculations are pivotal in determining the ground-state electronic configuration, molecular orbital compositions, and the nature of chemical bonds within Nickel(II) complexes.

Coordination and Bonding: Theoretical investigations, often on analogues of Nickel(II) carboxylate systems, help in understanding the Ni-O coordination bond. Methods such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to characterize the nature of these bonds, providing insights into their covalent and ionic character. rsc.org DFT can optimize the geometry of complexes, predicting bond lengths and angles that are often in good agreement with experimental data from X-ray crystallography. semanticscholar.org For instance, in a bis-chelate Ni(II) complex, theoretical bond lengths and angles obtained using the B3LYP level of theory showed excellent correlation with experimental X-ray values. semanticscholar.org

Geometry and Electronic State: The d⁸ electron configuration of the Ni(II) ion allows for various possible geometries, including octahedral and square planar. DFT studies have confirmed that for certain complexes, such as those with tetrakis(1,2,5-thiadiazolo)porphyrazine, the nickel ion promotes a planar macrocycle structure with D₄h symmetry. mdpi.com For this specific complex, calculations determined the ground state to be a singlet state (¹A₁g). mdpi.com In other cases, like dimeric structures supported by bridging acetate ligands, DFT confirms a square-planar geometry at the nickel centers. acs.orgnih.gov The ordering of the nickel 3d orbitals, which determines the magnetic and spectroscopic properties, can be elucidated, with studies showing distorted square-planar geometries characterized by specific orbital energy levels. rsc.org

Charge Distribution and Reactivity: DFT is used to calculate atomic charges and map the molecular electrostatic potential (MEP), identifying electron-rich and electron-deficient regions of a molecule. rsc.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. redalyc.orgresearchgate.net For example, in certain Ni(II) mixed-ligand complexes, the HOMO is spread over the Ni(II) ion and the ligand, indicating a shared electron density. redalyc.org

Nickel(II) acetate is a precursor for numerous catalysts, and DFT calculations are crucial for unraveling the mechanisms of the reactions they catalyze.

Hydrogen Evolution Reaction (HER): DFT has been used to propose mechanisms for HER catalyzed by binuclear nickel complexes. mdpi.comrsc.org Calculations suggest that after a two-electron reduction, β-hydrogenation of the ligand can lead to more electron density on the Ni center, favoring the generation of a highly reactive nickel hydride intermediate. rsc.org This intermediate is key to the catalytic cycle for hydrogen production. rsc.org

Proton Reduction Electrocatalysis: For dithiolato-bridged Nickel(II) salicylcysteamine complexes, which are efficient proton reduction electrocatalysts, DFT calculations have supported an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. acs.org These calculations help identify the rate-determining steps in the catalytic process. acs.org

Photocatalysis: In plasmon-enhanced photocatalysis involving nickel species, DFT helps to understand the activation mechanism. Studies suggest that photoexcited electrons can transfer from plasmonic nanoparticles (like gold) to Ni(II) centers, reducing them to catalytically active Ni(0) species that can cleave stable chemical bonds, such as C-O ether bonds in lignin models. sciepublish.com

Hydrolysis Reactions: DFT has been used to investigate the mechanism of phosphoester hydrolysis by biomimetic dinuclear Ni(II) complexes. frontiersin.org The calculations, combined with structural and catalytic studies, suggest a mechanism involving a nucleophilic attack on the substrate by a terminal hydroxido moiety. frontiersin.orgresearchgate.net

Computational methods are extensively used to simulate and interpret various types of spectra, providing a direct link between the electronic/geometric structure and the experimental observations.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. rsc.orgredalyc.orgnih.gov By comparing theoretical and experimental spectra, researchers can assign observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions within the ligands or d-d and charge-transfer transitions involving the metal center. redalyc.orgnih.gov These comparisons help confirm the coordination environment and geometry of the complex in solution. redalyc.org

Vibrational Spectra (IR): DFT calculations can predict the vibrational frequencies of a molecule. redalyc.orgnih.gov The calculated IR spectra are often compared with experimental FT-IR data to identify characteristic vibrational modes, such as the azomethine group (HC=N) stretch or the metal-ligand stretches (Ni-O, Ni-N). redalyc.org Shifts in vibrational frequencies upon complexation provide evidence of ligand coordination to the metal ion. nih.gov For example, the asymmetric and symmetric acetate stretches in the IR spectrum can indicate the presence of a bridging acetate anion. frontiersin.orgfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of NMR chemical shifts can aid in the assignment of complex experimental spectra. redalyc.org DFT calculations have shown good agreement with experimental ¹H and ¹³C NMR data for various Ni(II) mixed-ligand complexes, confirming the molecular structure. redalyc.org

Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for a Ni(II) Mixed-Ligand Complex

Spectroscopic DataExperimental ValueTheoretical (DFT) ValueAssignment
UV-Vis (cm⁻¹) 27027 - 30769Matches experimental trendπ→π* transition
21186 - 22279Matches experimental trendn→π* transition
IR (cm⁻¹) 508 - 550531 - 579ν(Ni−N)
471 - 485465 - 531ν(Ni−O)
¹H NMR (ppm) 7.75 - 6.467.53 - 8.65Aromatic Hydrogens

The d⁸ electronic configuration of Ni(II) can lead to interesting magnetic properties, particularly in polynuclear complexes. DFT is a key tool for understanding and quantifying these properties.

Exchange Coupling: In dinuclear or polynuclear nickel complexes, the magnetic interaction between metal centers (exchange coupling) can be ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel). The broken-symmetry (BS) DFT approach is widely used to calculate the exchange coupling constant (J). researchgate.net

Magneto-Structural Correlations: DFT calculations have shown that the nature and magnitude of the magnetic coupling are highly dependent on the geometry of the bridging ligands. For example, in Ni₄O₄ cubane-type compounds, the exchange interaction is strongly correlated with the Ni–O–Ni bridging angle. nih.gov Theoretical models suggest a ferromagnetic interaction at a 90° angle and an antiferromagnetic one at 180°. nih.gov

Analysis of Magnetic Susceptibility Data: DFT calculations support the analysis of experimental variable-temperature magnetic susceptibility data. researchgate.net For a dinuclear Ni(II) complex with a bridging acetate, susceptibility studies indicated antiferromagnetic coupling, a finding supported by BS-DFT calculations which yielded a J value of -27.4 cm⁻¹. frontiersin.orgresearchgate.netfrontiersin.org

Zero-Field Splitting (ZFS): For individual Ni(II) ions, particularly in distorted geometries, DFT can be used to calculate the zero-field splitting (D) and rhombicity (E) parameters, which describe the splitting of spin sublevels in the absence of an external magnetic field and are crucial for understanding the behavior of single-molecule magnets. researchgate.net

Table 2: Calculated Magnetic Properties for a Dinuclear Nickel(II) Complex

ParameterDescriptionBest Fit Value
J Exchange Coupling Constant-27.4 cm⁻¹
g g-factor2.29
D Zero-Field Splitting28.4 cm⁻¹

Molecular Dynamics Simulations for Solution Behavior and Reactivity

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. MD simulations have been applied to understand the behavior of Nickel(II) acetate and its complexes in solution. These simulations can model the solvation of the complex, revealing the structure of the solvation shells around the metal ion and the dynamics of solvent exchange with the bulk solvent. This is crucial for understanding reaction kinetics and mechanisms in solution, as the solvent can play a direct role in the reaction pathway.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, encompassing DFT and other methods, are broadly used to investigate a range of molecular properties that dictate the behavior of Nickel(II) acetate complexes.

Structure-Property Relationships: Quantum mechanical calculations are fundamental to establishing relationships between the molecular structure of a complex and its observed properties, such as its catalytic activity or biological function. nih.gov For example, calculations on a supramolecular nickel complex were used to study its interacting surface, stability, and reactivity, providing a theoretical basis for its observed photocatalytic activity. nih.gov

Molecular Structure: For newly synthesized complexes, quantum chemical calculations are used to obtain an optimized geometrical structure. mdpi.com This theoretical structure can then be compared with experimental results, such as those from single-crystal X-ray diffraction, to validate the proposed structure. semanticscholar.org

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the hypothetical crystal built from spherical, non-interacting atoms). The resulting Hirshfeld surface provides a three-dimensional picture of the molecule's shape within its crystalline environment and is color-mapped to highlight different types of intermolecular contacts.

The analysis of Hirshfeld surfaces and the associated two-dimensional (2D) fingerprint plots offer a quantitative summary of the intermolecular interactions that govern the crystal packing. These plots provide a visual representation of the distribution of contact distances and are instrumental in understanding the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals forces.

While specific Hirshfeld surface analysis data for Nickel(II) acetate hydrate is not extensively detailed in the available literature, the methodology has been widely applied to other nickel(II) complexes, providing valuable insights into their crystal structures. researchgate.netnih.govtandfonline.com The principles and findings from these studies can be extrapolated to understand the potential intermolecular interactions in Nickel(II) acetate and its complexes.

A crucial aspect of this analysis is the generation of 2D fingerprint plots, which summarize the distribution of intermolecular contacts. These plots are generated by plotting the distance from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). Different types of interactions appear as distinct spikes or regions on the plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. tandfonline.com

The following interactive data table illustrates the typical contributions of various intermolecular contacts to the Hirshfeld surface of a representative nickel(II) complex, as determined from computational studies. This provides a general overview of the types of interactions that are likely important in the crystal packing of such compounds.

Intermolecular ContactContribution (%)
H···H45.2
O···H/H···O28.5
C···H/H···C15.8
Ni···O/O···Ni5.5
C···C3.1
Other1.9

This table is a generalized representation based on findings for various nickel(II) complexes and is intended for illustrative purposes.

The color-mapped Hirshfeld surface provides further detail on these interactions. Regions of red on the surface indicate contacts that are shorter than the van der Waals radii of the interacting atoms, often corresponding to hydrogen bonds. Blue regions represent contacts that are longer than the van der Waals radii, while white areas denote contacts of intermediate length.

Environmental Remediation and Sustainable Applications Involving Nickel Ii Acetate

Adsorption of Heavy Metal Ions from Aqueous Solutions

The removal of toxic heavy metal ions from wastewater is a critical environmental concern. Adsorption has been identified as a highly effective and economical technique for this purpose. While activated carbon is a well-known adsorbent, its high cost has spurred research into more affordable alternatives, particularly those derived from waste materials. globethesis.comacs.org

A wide array of adsorbent materials have been investigated for their efficacy in removing nickel(II) ions from aqueous solutions. These materials range from natural polymers and agricultural waste to synthetic nanocomposites. The efficiency of these materials is often evaluated based on their adsorption capacity, which is influenced by factors such as pH, contact time, initial metal ion concentration, and temperature. researchgate.netresearchgate.net

Chitosan (B1678972), a biopolymer, and its derivatives have demonstrated potential for Ni(II) ion adsorption. For instance, chitosan cross-linked with sodium tripolyphosphate has been studied for its ability to adsorb Ni(II) from both single and binary metal ion solutions. mdpi.com In competitive adsorption scenarios, the presence of other metal ions like cadmium can reduce the adsorption capacity for nickel, indicating a preference of the adsorbent for certain metals. mdpi.com

Lignocellulosic materials, which are abundant in plants, are also effective natural adsorbents due to their specific structural characteristics. mdpi.com A nanocomposite of lignocellulose and montmorillonite (B579905) has shown a maximum adsorption capacity of 94.86 mg/g for Ni(II) ions under optimized conditions of pH 6.8, a temperature of 70°C, and a contact time of 40 minutes. mdpi.com The adsorption process is significantly influenced by the pH of the solution, with a pronounced dependence observed for Ni(II) adsorption on the lignocellulose/montmorillonite nanocomposite. mdpi.com

Furthermore, adsorbents derived from Nigerian bamboo have been shown to effectively adsorb multiple heavy metal ions, including nickel, from aqueous solutions. The affinity for adsorption was observed to be in the order of Pb > Cd > Cu > Zn > Ni > Cr, with lead being the most adsorbed and nickel the least in a mixed solution. frontiersin.org The adsorption capacity generally increases with an increase in the initial concentration of metal ions until the active sites on the adsorbent are saturated. mdpi.comfrontiersin.org

The table below summarizes the maximum adsorption capacities of various adsorbents for Nickel(II) ions as reported in different studies.

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Reference
Lignocellulose/Montmorillonite Nanocomposite94.86 mdpi.com
Watermelon Rind35.3 researchgate.net
Black Gram Husk19.56 researchgate.net
Dye-loaded Sawdust9.87 researchgate.net
Dye-loaded Groundnut Shells7.49 researchgate.net

The quest for economical and environmentally friendly water treatment solutions has led to the development of bio-adsorbents from a variety of waste materials. globethesis.com These materials are not only readily available but also offer a sustainable approach to wastewater remediation by repurposing agricultural and industrial byproducts. globethesis.comacs.org

Agricultural wastes such as banana peels, coconut shells, mango stone ash, and orange peel powder have been successfully utilized for the removal of Ni(II) ions. nih.govacs.org For example, banana peels treated with phosphoric acid demonstrated a higher removal efficiency for nickel compared to those treated with methanol, achieving up to 43% removal at a pH of 6 with 2 grams of the treated peels. researchgate.net Similarly, a study comparing different biowastes found the sorption capacities for Ni(II) to be 107.4 mg/g for corn cob ash, 26.6 mg/g for mango stone ash, and 14.0 mg/g for orange peel powder. acs.org

Another innovative approach involves the use of eggshell waste to create composite nanoadsorbents. An eggshell-zeolite (EZ) composite and an iron(III) oxide-hydroxide-eggshell-zeolite (FEZ) nanoadsorbent have been developed, exhibiting high adsorption capacities for nickel at 321.1 mg/g and 287.9 mg/g, respectively. mdpi.com These materials demonstrate the potential of waste valorization in creating highly efficient adsorbents for environmental bioremediation. mdpi.com

The table below presents the removal efficiencies and adsorption capacities of various low-cost bio-adsorbents for nickel.

Bio-adsorbentRemoval Efficiency (%)Maximum Adsorption Capacity (mg/g)Reference
Eggshell-Zeolite (EZ)97.3321.1 mdpi.com
Iron(III) Oxide-Hydroxide-Eggshell-Zeolite (FEZ)99.9287.9 mdpi.com
Corn Cob Ash (CCA)-107.4 acs.org
Phosphoric Acid Treated Banana Peels43- researchgate.net
Mango Stone Ash (MSA)-26.6 acs.org
Orange Peel Powder (OPP)-14.0 acs.org

To understand the mechanism and dynamics of Ni(II) ion adsorption onto various materials, kinetic and isotherm models are widely applied. These models provide valuable insights into the adsorption process, such as whether it occurs on a homogenous or heterogeneous surface and whether it is a physical or chemical process.

The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium of adsorption. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to multilayer adsorption on a heterogeneous surface. nih.govrjeec.ro For the adsorption of Ni(II) on banana peel and coconut shell, the Langmuir isotherm was found to best describe the process, indicating monolayer adsorption. nih.gov Similarly, the adsorption of Ni(II) on a chitosan/clinoptilolite composite was better fitted by the Langmuir equation. rjeec.ro In contrast, the adsorption of lead and nickel on banana peels treated with phosphoric acid were well described by the Langmuir and Freundlich models, respectively. researchgate.net

Kinetic studies are crucial for determining the rate of adsorption. The pseudo-first-order and pseudo-second-order models are frequently used to analyze the kinetic data. The pseudo-second-order model suggests that the rate-limiting step may be chemical sorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. rjeec.roresearchgate.net The adsorption of Ni(II) has been shown to conform to the pseudo-second-order kinetic model for various adsorbents, including a chitosan/clinoptilolite composite and melamine-modified nanographene oxide. rjeec.roresearchgate.net

The table below provides a summary of the fitting of different kinetic and isotherm models for Ni(II) adsorption on various adsorbents.

AdsorbentBest Fit Isotherm ModelBest Fit Kinetic ModelReference
Banana PeelLangmuirPseudo-second-order nih.gov
Coconut ShellLangmuirPseudo-second-order nih.gov
Chitosan/Clinoptilolite CompositeLangmuirPseudo-second-order rjeec.ro
Melamine-modified Nanographene OxideLangmuirPseudo-second-order researchgate.net
Eucalyptus camdulensis-Derived Biochar-Pseudo-second-order mdpi.com
Chloroxylon swietenia Activated CarbonLangmuir and FreundlichPseudo-first-order nih.gov

Catalytic Degradation of Organic Pollutants

Nickel-based materials, particularly nickel oxides, are emerging as effective catalysts in advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants in wastewater. These processes leverage the generation of highly reactive radicals to break down complex organic molecules into simpler, less harmful substances.

Photocatalysis is an AOP that utilizes a semiconductor catalyst and a light source to generate electron-hole pairs, which in turn produce reactive oxygen species like hydroxyl radicals. nih.govresearchgate.net These radicals are powerful oxidizing agents capable of degrading a wide range of organic contaminants, such as industrial dyes. nih.govresearchgate.net

Nickel oxide (NiO) nanoparticles have been successfully employed as photocatalysts for the degradation of dyes like Fast Green and Orange II. nih.govresearchgate.net The efficiency of the photocatalytic process is influenced by several factors, including the concentration of the dye, the dosage of the catalyst, and the temperature. nih.gov For instance, in the degradation of Fast Green dye using NiO nanoparticles, the optimal catalyst dosage was found to be 0.15 g per 100 mL, achieving a removal efficiency of 91.45%. nih.gov The activation energy for this photodegradation process was calculated to be 31.67 ±1 kJ/mol. nih.gov

Similarly, the photocatalytic degradation of Orange II dye was enhanced by increasing the dosage of NiO nanoparticles and a nickel oxide/nanoclay composite. With 0.03 g of the catalyst, the degradation efficiencies were 76% for NiO nanoparticles and 90% for the NiO/nanoclay composite. researchgate.net The incorporation of nickel oxide with other materials, such as titania, has also been shown to create effective photocatalysts for the degradation of dyes like methylene (B1212753) blue and methyl orange under UV light.

The table below highlights the performance of nickel-based photocatalysts in the degradation of different organic dyes.

PhotocatalystTarget PollutantRemoval Efficiency (%)Key FindingsReference
NiO NanoparticlesFast Green Dye91.45Optimal catalyst dosage was 0.15 g / 100 mL. nih.gov
NiO NanoparticlesOrange II Dye76Increased degradation with increased catalyst dosage. researchgate.net
NiO/Nanoclay CompositeOrange II Dye90Composite showed higher efficiency than NiO alone. researchgate.net
Ni/NiO Core/Shell NanoparticlesMethyl Orange~82Significantly surpasses pristine NiO photocatalysts.
NiFe2O4-based NanocompositesReactive Turquoise Blue 21-Effective and magnetically retrievable photocatalyst.

Beyond photocatalysis, nickel species are effective catalysts in other AOPs, such as persulfate activation and catalytic ozonation, for the degradation of organic pollutants. rjeec.roresearchgate.net These methods, known as sulfate (B86663) radical-based AOPs (SR-AOPs) and heterogeneous catalytic ozonation (HCO), are gaining interest for their high efficiency in breaking down recalcitrant compounds. nih.govresearchgate.net

In SR-AOPs, nickel-based materials are used to activate persulfate, a strong oxidizing agent, to produce highly reactive sulfate radicals (SO₄•⁻). nih.gov A nickel oxide/strontium carbonate (NiO/SrCO₃) composite has been shown to be a high-performance heterogeneous activator for sodium persulfate, leading to the rapid elimination of the antibiotic sulfamethoxazole. nih.gov Similarly, nickel nanoparticles supported on N-doped carbon nanofibers have been employed as a catalyst to oxidize target contaminants using peroxydisulfate. rjeec.ro

Heterogeneous catalytic ozonation involves the use of a solid catalyst to enhance the decomposition of ozone and generate reactive oxygen species. Nickel-based catalysts, including NiO, supported NiO, and nickel ferrites, have demonstrated significant potential in this area for degrading pollutants such as pesticides, pharmaceuticals, and dyes. researchgate.net For example, nickel oxide has been used as a catalyst in the ozonation of naphthalene (B1677914), a polycyclic aromatic hydrocarbon. The study showed that in a 30:70 ethanol/water mixture, 95% of the naphthalene was eliminated in 60 minutes. A composite of Ni-NiO/C/g-C₃N₄ has also been used in an integrated photocatalytic ozonation process, which was found to be more efficient in eliminating organic pollutants due to a synergistic effect that produces a high rate of hydroxyl radicals. researchgate.net

The table below summarizes the application of nickel-based catalysts in different advanced oxidation processes.

Role in Waste Valorization and Resource Recovery

Nickel(II) acetate (B1210297) is emerging as a significant compound in the field of environmental remediation, particularly in the valorization of waste materials. Its application in advanced thermal conversion processes showcases its potential to transform low-value waste into valuable resources, contributing to a more circular economy.

Enhanced Microwave Pyrolysis of Waste Materials (e.g., Textiles)

Nickel(II) acetate plays a crucial role as a catalyst in enhancing the efficiency of microwave pyrolysis for waste textiles. mdpi.com Microwave pyrolysis is a technology that can convert complex and varied waste feedstocks into valuable products. mdpi.com However, achieving selective product formation presents a significant challenge. The introduction of nickel acetate into waste textiles via an impregnation method has been shown to significantly improve the pyrolysis efficiency. mdpi.com

During the microwave pyrolysis process, nickel acetate is converted into metallic nickel (Ni0). mdpi.com This in-situ generated metallic nickel acts as an active site, which significantly enhances the pyrolysis process, leading to higher gas yields. mdpi.comresearchgate.net Research has shown that waste textiles impregnated with nickel acetate exhibit a better cracking ability of the fabric's chemical bonds compared to other metal acetates. mdpi.com

Studies comparing different metal acetates, such as sodium acetate and potassium acetate, found that nickel acetate had the most favorable promotional effect on the pyrolysis of waste textiles. mdpi.comresearchgate.net The use of nickel acetate leads to an increase in the disorder of the resulting pyrolytic carbon as the gas yield rises. mdpi.com This method of Ni0-enhanced microwave pyrolysis mediated by nickel acetate presents a novel approach for the efficient disposal and simultaneous resource recovery of waste textiles. mdpi.comresearchgate.net

Table 1: Effect of Nickel Acetate on Microwave Pyrolysis Product Yields

Feedstock Gas Yield (%) Liquid Yield (%) Solid Yield (%)
Original Waste Textile 76.3% 10.5% 13.2%
1.0 wt.% Ni-Impregnated Textile 81.1% 3.2% 15.7%

Data sourced from a study on metal acetate-enhanced microwave pyrolysis of waste textiles. mdpi.com

Conversion of Waste into Value-Added Products (e.g., Syngas)

The enhancement of microwave pyrolysis by nickel acetate directly contributes to the conversion of waste textiles into valuable products, most notably syngas. mdpi.com Syngas, a mixture of hydrogen (H₂), carbon monoxide (CO), and other gases, is a versatile intermediate that can be used for energy generation or as a feedstock for the synthesis of chemicals and fuels.

In the nickel acetate-enhanced process, a significant portion of the output is a hydrogen-containing combustible gas. mdpi.com Research indicates that textiles containing 1.0% Ni can achieve a gas production rate where the combustible gas fraction, including hydrogen, reaches up to 61.0%. mdpi.comresearchgate.net The catalytic activity of the metallic nickel formed from nickel acetate promotes the generation of these valuable gaseous products. mdpi.com

The optimized process parameters show that a 1.0% nickel impregnation in the waste textile feedstock results in the highest yield of combustible gas. mdpi.com Further increases in nickel content can lead to a decrease in gas yield, likely due to the aggregation of nickel particles, which reduces the number of active catalytic sites. mdpi.com This efficient conversion of waste textiles into syngas not only addresses the problem of textile waste but also provides a method for resource recovery, turning a problematic waste stream into a source of energy and chemical building blocks. mdpi.com

Table 2: Composition of Gas-Phase Products from Microwave Pyrolysis of 1.0% Ni-Impregnated Waste Textile

Gas Component Yield (%)
H₂ High
CO High
CH₄ Present
C₂H₄ Present
C₂H₆ Present
Total Combustible Gas 61.0%

Data reflects the composition of the gas produced from waste textiles impregnated with 1.0% Ni. mdpi.com

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Tailored Materials

The role of Nickel(2+);diacetate;hydrate as a precursor is central to the development of novel materials with specific, tailored properties. Research is increasingly focused on how the synthetic pathway influences the final material's characteristics.

The choice of the nickel precursor salt significantly impacts the physical properties of the resulting nanomaterials. For instance, in the hydrothermal synthesis of nickel oxide (NiO) nanoparticles, using nickel acetate (B1210297) as opposed to nickel nitrate can lead to different shapes, particle sizes, and surface areas of the synthesized NiO powders. ufpi.br This highlights the importance of precursor selection in tailoring material morphology.

One promising area of research is the use of this compound in the synthesis of metal-organic frameworks (MOFs). These materials are being investigated for applications such as gas separation. In one study, nickel(II) acetate tetrahydrate was used as the metal source to create nickel-based MOF particles. acs.org When these particles were embedded into a polymer membrane, the resulting composite membrane showed significantly improved carbon dioxide permeability and CO2/CH4 selectivity, demonstrating the potential for creating highly specialized gas separation materials. acs.orgbohrium.com

Another innovative approach involves polymer-matrix assisted synthesis. By using a mixture of nickel acetate and poly(vinyl acetate) as a precursor, researchers have been able to synthesize cubic nickel oxide (NiO) nanoparticles with a uniform size and good dispersion after heat treatment. researchgate.netosti.gov This method offers a simple and effective way to control the size and distribution of nanoparticles, which is crucial for their application in ceramics, magnetic materials, and catalysis. researchgate.net

Synthetic PathwayPrecursor(s)Resulting MaterialKey Feature/Application
Hydrothermal MethodNickel(II) acetate tetrahydrateNickel Oxide (NiO) NanoparticlesControl over particle shape, size, and surface area ufpi.br
MOF SynthesisNickel(II) acetate tetrahydrate, 2-amino-1,4-dicarboxybenzeneNickel-Based MOF ParticlesEnhanced CO2/CH4 separation in composite membranes acs.orgbohrium.com
Polymer-Matrix AssistedNickel acetate, Poly(vinyl acetate)Uniform Cubic NiO NanoparticlesWell-dispersed nanoparticles for catalysis and electronics researchgate.netosti.gov

Development of Advanced Functional Materials with Tunable Properties

The ability to fine-tune the properties of materials at the nanoscale is a significant driver of innovation. This compound serves as a key ingredient in the creation of advanced functional materials with adjustable electronic and magnetic characteristics.

Research has demonstrated that the properties of nickel oxide nanostructures can be tailored for various applications, including electrochromic devices, gas sensors, and lithium-ion batteries. sigmaaldrich.com The synthesis method, starting from precursors like nickel acetate, plays a crucial role in defining these properties. sigmaaldrich.com For example, a simple method using a nickel acetate/poly(vinyl acetate) composite precursor allows for the synthesis of cubic NiO nanoparticles with a nearly uniform particle size of 40–50 nm. researchgate.net

Furthermore, the magnetic properties of nickel-based materials can be precisely controlled. Studies on novel cicada-like nickel(II) clusters have shown that by tuning the auxiliary carboxylic acids used in their synthesis, it is possible to influence the magnetic interactions between the nickel centers. rsc.org This level of control is essential for the design of molecular magnets and other advanced magnetic materials. rsc.org The electronic and magnetic properties of low-dimensional materials, including those based on nickel, can be tuned by factors such as strain and thickness, opening up possibilities for their use in spintronics and other next-generation electronic devices. nih.govaps.org

Functional MaterialPrecursor/MethodTunable PropertyPotential Application
Nickel Oxide NanoparticlesNickel acetate/PVAcParticle size and dispersionElectrochromic devices, gas sensors, Li-ion batteries researchgate.netsigmaaldrich.com
Nickel(II) ClustersNickel precursors with auxiliary carboxylic acidsMagnetic interactionsMolecular magnets rsc.org
2D Nickel-based MaterialsVariousElectronic and magnetic propertiesSpintronics, advanced electronic devices nih.govaps.org

Catalysis for Complex Organic Synthesis and Industrial Processes

This compound is a valuable catalyst in a range of chemical reactions, from complex organic synthesis to large-scale industrial processes. Its affordability and effectiveness make it an attractive alternative to more expensive noble metal catalysts.

In the realm of biofuel production, nickel-based catalysts are being explored for the deoxygenation of fatty acids to produce drop-in biofuels. One study demonstrated a nickel-catalyzed reductive decarboxylation of fatty acids to synthesize n-alkanes, which are components of diesel and jet fuel. nih.gov This process operates under milder conditions than traditional thermo-catalytic routes. nih.gov Nickel-containing catalysts are also effective in the steam reforming of bio-oil, a process for producing hydrogen. researchgate.net

Furthermore, nickel-based catalysts derived from MOFs have shown promise in the selective oxidation of alkanes. epa.gov In the production of biodiesel from crude palm oil, nickel supported on a specific type of MOF (MIL-96(Al)) has been shown to be an efficient catalyst for both transesterification and hydrodeoxygenation reactions. ui.ac.id The catalytic activity was found to be dependent on the loading of nickel on the support. ui.ac.id Additionally, cobalt-nickel mixed oxide catalysts have been synthesized and used for the production of biodiesel from Citrullus colocynthis oil, with the ratio of cobalt to nickel influencing the catalytic performance. lidsen.com

Integration into Advanced Energy Systems and Devices

Materials derived from this compound are integral to the development of next-generation energy storage and conversion devices. Its role as a precursor for electrode materials is particularly noteworthy.

Nickel oxide and nickel hydroxide (B78521) nanostructures, synthesized from nickel(II) acetate tetrahydrate, have applications in supercapacitors and batteries. sigmaaldrich.com These nanostructured materials offer high surface areas and favorable electrochemical properties. The use of nickel acetate as a precursor is also noted in the synthesis of materials for lithium-ion batteries. sigmaaldrich.com

The versatility of this compound extends to its use in creating nickel-based thin films and coatings through methods like chemical vapor deposition and atomic layer deposition. sigmaaldrich.com These films can be incorporated into various electronic and energy devices.

Interdisciplinary Research Synergies with Biotechnology and Environmental Engineering

The applications of this compound are expanding into interdisciplinary fields, particularly biotechnology and environmental engineering, where it contributes to both sensing and remediation technologies.

In environmental engineering, nickel-based materials are being developed for wastewater treatment. For instance, biosynthesized nickel oxide nanoparticles have been shown to be effective in the decolorization of azo dyes and the treatment of industrial wastewater containing pollutants like Congo-red dye. mdpi.com These nanoparticles can significantly reduce the levels of contaminants such as phosphates and sulfates. mdpi.com Furthermore, nickel-doped nanocomposites, such as Ni@Fe3O4, have demonstrated high efficiency in adsorbing heavy metal ions like Pd(II) and Cu(II) from water, highlighting their potential for environmental remediation. acs.orgacs.org

In the context of green chemistry and sustainable processes, nickel-based catalysts are being investigated for the conversion of biomass into valuable chemicals and fuels. As mentioned earlier, they play a role in the production of biodiesel and green diesel. ui.ac.idlidsen.com The use of nickel catalysts in the steam reforming of acetic acid, a model compound for bio-oil, is another area of active research for producing hydrogen from renewable sources. researchgate.net Additionally, MOFs synthesized using nickel acetate are being explored for gas separation, which has significant environmental applications in capturing greenhouse gases. acs.orgbohrium.com

FieldApplicationMaterial/MethodFinding/Outcome
Environmental EngineeringWastewater TreatmentBiosynthesized Nickel Oxide NanoparticlesEffective decolorization of azo dyes and removal of pollutants mdpi.com
Environmental EngineeringHeavy Metal RemovalNi@Fe3O4 NanoparticlesHigh adsorption capacity for Pd(II) and Cu(II) ions acs.orgacs.org
Environmental EngineeringGas SeparationNickel-Based MOF MembranesImproved CO2/CH4 selectivity for greenhouse gas capture acs.orgbohrium.com
Biotechnology/Green ChemistryBiofuel ProductionNickel-supported MOF catalystsEfficient conversion of crude palm oil to biodiesel and green diesel ui.ac.id

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Nickel(II) acetate tetrahydrate in a laboratory setting?

  • Methodological Answer : Nickel(II) acetate tetrahydrate is typically synthesized by reacting nickel oxide (NiO) or nickel carbonate with glacial acetic acid under controlled conditions. The reaction is carried out in aqueous solution with gentle heating (60–80°C) to promote dissolution and crystallization. Post-synthesis purification involves vacuum filtration to isolate the green crystalline product, followed by recrystallization from water to remove impurities. The tetrahydrate form is stabilized by maintaining a humid environment during drying to prevent dehydration .

Q. How should researchers handle and store Nickel(II) acetate tetrahydrate to ensure stability and safety?

  • Methodological Answer : Due to its hygroscopic nature and sensitivity to dehydration, the compound should be stored in airtight containers with desiccants at 4–8°C. Prolonged exposure to temperatures >40°C or direct sunlight should be avoided to prevent decomposition. Safety protocols include using fume hoods for handling, wearing nitrile gloves, and employing respiratory protection to mitigate risks of skin sensitization and inhalation toxicity, as classified under GHS Category 1/4 .

Q. What spectroscopic techniques are most effective for characterizing the structural properties of Nickel(II) acetate tetrahydrate?

  • Methodological Answer : X-ray diffraction (XRD) is the gold standard for confirming crystal structure and hydration state. Infrared (IR) spectroscopy identifies acetate ligands via asymmetric stretching modes (νₐₛ(COO⁻) at ~1570 cm⁻¹) and symmetric modes (νₛ(COO⁻) at ~1420 cm⁻¹). UV-Vis spectroscopy in aqueous solution reveals d-d transitions (e.g., ³A₂g → ³T₁g(P) at ~395 nm) typical of octahedral Ni²⁺ complexes. Thermal gravimetric analysis (TGA) quantifies water content by mass loss at 100–150°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for Nickel(II) acetate tetrahydrate across different studies?

  • Methodological Answer : Discrepancies in toxicity data (e.g., respiratory vs. dermal effects) require systematic literature reviews using databases like MEDLINE, focusing on MeSH terms such as "respiratory sensitization" or "DNA damage." Researchers should cross-validate findings by comparing in vitro (e.g., Ames test) and in vivo (rodent models) studies, adjusting for variables like exposure duration and compound purity. Meta-analyses using tools like RevMan can statistically reconcile conflicting results .

Q. What computational methods are validated for modeling the coordination geometry of Nickel(II) acetate tetrahydrate, and how do they compare with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d)) accurately predict the octahedral geometry of Ni²⁺ with acetate and water ligands, matching XRD data. Semi-empirical methods like PM3 or AM1 often misrepresent hydrogen bonding in hydrates, as shown in studies comparing computed vs. experimental bond lengths (e.g., Ni-O distances: DFT = 2.05 Å vs. AM1 = 2.20 Å). Researchers should prioritize hybrid functionals and include solvent effects for reliable modeling .

Q. What experimental strategies can be employed to determine the hydration state of Nickel(II) acetate tetrahydrate and assess its impact on chemical reactivity?

  • Methodological Answer : Hydration state is quantified via TGA coupled with differential scanning calorimetry (DSC). A four-step mass loss (18–22% total) corresponds to four water molecules. Reactivity studies involve controlled dehydration (e.g., heating under argon) to produce anhydrous Ni(OAc)₂, which exhibits higher Lewis acidity in catalysis. Kinetic experiments (e.g., esterification rates) compare hydrated vs. anhydrous forms, revealing that hydration reduces Ni²⁺ electrophilicity by ~30% .

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